molecular formula C9H8ClN3O B153690 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 133902-66-6

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B153690
CAS No.: 133902-66-6
M. Wt: 209.63 g/mol
InChI Key: CAHIFLPAMJOAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIFLPAMJOAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377187
Record name [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133902-66-6
Record name [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the novel heterocyclic compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. This molecule is of significant interest in medicinal chemistry and drug development due to its 1,2,3-triazole core, a scaffold known for a wide range of biological activities.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore in a variety of therapeutic agents, exhibiting antimicrobial, antiviral, and anticancer properties. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been significantly advanced by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction offers high yields, regioselectivity, and mild reaction conditions, making it an ideal method for the construction of complex molecular architectures.[] This guide details a reliable synthetic route to this compound and a comprehensive characterization of the final product.

Synthesis Workflow

The synthesis of this compound is a two-step process, beginning with the synthesis of the key intermediate, 4-chlorophenyl azide, followed by the CuAAC reaction with propargyl alcohol.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-chlorophenyl azide cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-Chloroaniline 4-Chloroaniline Diazonium Salt Diazonium Salt 4-Chloroaniline->Diazonium Salt Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt 4-chlorophenyl azide 4-chlorophenyl azide Diazonium Salt->4-chlorophenyl azide Azidation NaN3 NaN3 NaN3->4-chlorophenyl azide Final Product This compound 4-chlorophenyl azide->Final Product Click Chemistry Propargyl alcohol Propargyl alcohol Propargyl alcohol->Final Product Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Final Product

Diagram 1: Overall synthesis workflow.

Experimental Protocols

Synthesis of 4-chlorophenyl azide

The synthesis of 4-chlorophenyl azide from 4-chloroaniline proceeds via a diazotization reaction followed by azidation.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroaniline127.5710.0 g0.0784
Sodium Nitrite (NaNO₂)69.005.6 g0.0812
Hydrochloric Acid (HCl, conc.)36.4620 mL-
Sodium Azide (NaN₃)65.015.6 g0.0861
Dichloromethane-100 mL-
Water-200 mL-

Procedure:

  • A solution of 4-chloroaniline in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-chloroaniline, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]

  • In a separate flask, an aqueous solution of sodium azide is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C and then allowed to warm to room temperature.

  • The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chlorophenyl azide as a brown oil.[5]

Synthesis of this compound

The final product is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chlorophenyl azide153.575.0 g0.0326
Propargyl alcohol56.061.83 g0.0326
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.41 g0.0016
Sodium ascorbate198.110.65 g0.0033
tert-Butanol-50 mL-
Water-50 mL-

Procedure:

  • 4-chlorophenyl azide and propargyl alcohol are dissolved in a 1:1 mixture of tert-butanol and water.

  • A freshly prepared aqueous solution of sodium ascorbate is added to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to afford this compound as a solid.

Characterization Data

The structure of the synthesized this compound is confirmed by various spectroscopic techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₉H₈ClN₃O
Molecular Weight209.63 g/mol [6][7]
AppearanceWhite to off-white solid
Melting Point147-149 °C[6]

Spectroscopic Data (Predicted):

The following data is predicted based on the analysis of structurally similar compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 4.85 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5 (C-triazole), 135.5 (C-Ar), 134.0 (C-Ar), 129.8 (CH-Ar), 121.5 (CH-Ar), 120.0 (CH-triazole), 56.5 (-CH₂OH).

  • IR (KBr, cm⁻¹): 3300-3400 (O-H stretch, broad), 3140 (C-H stretch, triazole), 3080 (C-H stretch, aromatic), 1500, 1450 (C=C stretch, aromatic), 1250 (C-N stretch), 1080 (C-O stretch), 830 (C-Cl stretch).

  • Mass Spectrometry (EI, m/z): 209 [M]⁺, 211 [M+2]⁺, 180, 152, 111.

Logical Relationship of Synthesis

Logical_Relationship Start Starting Materials (4-Chloroaniline, Propargyl alcohol) Step1 Step 1: Diazotization & Azidation - Formation of 4-chlorophenyl azide Start->Step1 Intermediate Key Intermediate (4-chlorophenyl azide) Step1->Intermediate Step2 Step 2: CuAAC Reaction - 1,3-Dipolar Cycloaddition Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Final Product (this compound) Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Diagram 2: Logical flow of the synthesis and characterization process.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound. The described two-step synthesis, employing a diazotization-azidation sequence followed by a copper-catalyzed azide-alkyne cycloaddition, provides a reliable route to this promising heterocyclic compound. The provided characterization data, based on the analysis of analogous structures, will aid researchers in the identification and verification of the synthesized product. This compound serves as a valuable building block for the development of new therapeutic agents and functional materials.

References

Spectroscopic and Synthetic Profile of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide also outlines the synthetic and analytical methodologies pertinent to this compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the following spectral data has been reported.

¹H NMR Spectroscopic Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 (d, J = 8.8 Hz)Doublet2HAr-H
7.53 (d, J = 8.8 Hz)Doublet2HAr-H
8.24 (s)Singlet1HTriazole-H
4.81 (s)Singlet2HCH₂
5.45 (t, J = 5.6 Hz)Triplet1HOH

¹³C NMR Spectroscopic Data:

Chemical Shift (δ) ppmAssignment
148.3C (triazole)
135.1C (Ar)
134.0C (Ar)
129.9CH (Ar)
121.5CH (Ar)
121.2CH (triazole)
56.1CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)Assignment
3300-3500O-H stretch (alcohol)
3100-3150C-H stretch (aromatic and triazole)
1500-1600C=C stretch (aromatic ring)
1400-1450N=N stretch (triazole ring)
1000-1100C-O stretch (primary alcohol)
700-850C-Cl stretch (aryl halide)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass spectral data for this compound are as follows.

m/zAssignment
209.0356[M]⁺ (Molecular Ion)
211.0326[M+2]⁺ (Isotope peak for ³⁷Cl)
180[M - CH₂OH]⁺
152[M - CH₂OH - N₂]⁺
111[C₆H₄Cl]⁺

Experimental Protocols

The synthesis and spectroscopic analysis of this compound involve specific laboratory procedures.

Synthesis of this compound

A common synthetic route to this class of compounds is the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition.

  • Preparation of 4-chlorophenyl azide: 4-chloroaniline is diazotized with sodium nitrite in the presence of a mineral acid, followed by reaction with sodium azide.

  • "Click" Reaction: The resulting 4-chlorophenyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Work-up and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (4-chloroaniline, Propargyl alcohol) azide_formation Azide Formation start->azide_formation click_reaction Cu(I)-catalyzed Click Reaction azide_formation->click_reaction workup Reaction Work-up click_reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Structural Elucidation & Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

An In-depth Technical Guide on the Solubility and Stability of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

  • IUPAC Name: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

  • Molecular Formula: C₉H₈ClN₃O

  • Molecular Weight: 209.63 g/mol

  • CAS Number: 133902-66-6

This compound belongs to the triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of its solubility and stability is paramount for its potential development as a therapeutic agent.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables and protocols provide a framework for the systematic evaluation of the solubility of this compound.

Table 1: Qualitative Solubility

Solvent SystemSolubility (e.g., Soluble, Sparingly Soluble, Insoluble)Observations (e.g., Color change, Precipitation)
Water
0.1 N HCl
0.1 N NaOH
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
n-Octanol

Table 2: Quantitative Aqueous Solubility

pH of BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
2.025
4.525
6.825
7.425
9.025
2.037
4.537
6.837
7.437
9.037

Protocol 2.1: Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.

  • Preparation: Prepare saturated solutions of the compound in various solvents (as listed in Table 1 and Table 2) in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

Protocol 2.2: Determination of the Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity.

  • Preparation: Prepare a solution of the compound in either water or n-octanol.

  • Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.

  • Equilibration and Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The Log P is the logarithm of this value.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Table 3: Forced Degradation Study Results

Stress Condition% DegradationMajor Degradants (if any)
Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C)
Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C)
Oxidation (e.g., 3% H₂O₂, RT)
Thermal Stress (e.g., 80 °C)
Photostability (ICH Q1B)

Table 4: Accelerated Stability Study (Example: 40 °C / 75% RH)

Time Point (Months)AppearanceAssay (%)Impurity Profile
0
1
3
6

Protocol 3.1: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.

  • Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Expose the solid compound to high temperatures (e.g., 80 °C) in a stability chamber.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Protocol 3.2: Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

These techniques provide information on the thermal stability and decomposition of the compound.

  • TGA: Heat a small sample of the compound at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). Monitor the change in mass as a function of temperature. This will indicate the temperatures at which decomposition occurs.

  • DSC: Heat a small sample of the compound at a constant rate and measure the heat flow to or from the sample in comparison to a reference. This can identify melting points, phase transitions, and decomposition temperatures.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Aqueous Solubility cluster_logp Log P Determination prep Weigh Compound qual_solvents Add Solvents (Water, HCl, NaOH, Organics) prep->qual_solvents quant_buffers Add pH Buffers prep->quant_buffers logp_partition Partition between n-Octanol & Water prep->logp_partition qual_observe Observe & Record (Soluble/Insoluble) qual_solvents->qual_observe quant_equilibrate Equilibrate (24-72h) quant_buffers->quant_equilibrate quant_separate Separate Phases (Centrifuge/Filter) quant_equilibrate->quant_separate quant_analyze Analyze Supernatant (HPLC) quant_separate->quant_analyze logp_separate Separate Phases logp_partition->logp_separate logp_analyze Analyze Both Phases (HPLC) logp_separate->logp_analyze logp_calculate Calculate Log P logp_analyze->logp_calculate

Figure 1: Experimental Workflow for Solubility Determination.

Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_thermal_analysis Thermal Analysis cluster_accelerated_stability Accelerated Stability (ICH) stress_conditions Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stress_analysis Analyze by Stability-Indicating HPLC stress_conditions->stress_analysis stress_results Identify Degradation Products & Pathways stress_analysis->stress_results tga_dsc Perform TGA & DSC Analysis thermal_results Determine Decomposition Temperature & Phase Transitions tga_dsc->thermal_results storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling analysis Analyze Samples (Appearance, Assay, Impurities) sampling->analysis shelf_life Extrapolate Shelf-life analysis->shelf_life compound This compound compound->stress_conditions compound->tga_dsc compound->storage

Figure 2: Workflow for Stability Assessment.

Conclusion

The successful development of this compound as a potential drug candidate is contingent upon a thorough characterization of its fundamental physicochemical properties. This guide provides the necessary framework for researchers and scientists to systematically investigate its solubility and stability. By following the outlined experimental protocols, which are based on established scientific principles and regulatory guidelines, drug development professionals can generate the high-quality data required to make informed decisions regarding formulation development, storage conditions, and the overall viability of this compound for further preclinical and clinical studies. The provided workflows and data table templates are intended to facilitate a structured and comprehensive approach to this critical aspect of drug development.

References

Preliminary Biological Screening of Chlorophenyl-Substituted Triazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of chlorophenyl-substituted triazoles, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document synthesizes findings on their cytotoxic, antibacterial, and antifungal properties, offering detailed experimental protocols and insights into their potential mechanisms of action.

Cytotoxic Activity of Chlorophenyl-Substituted Triazoles

Chlorophenyl-substituted triazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The screening of these compounds is a critical step in the identification of potential anticancer therapeutic agents.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative chlorophenyl-substituted triazoles against different human cancer cell lines, with cytotoxicity typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
T-12 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanolBreast CancerNot specified, but induced significant regression at 10mg/kg in vivo[1]
P7a N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (a triazole precursor)MCF-7 (Breast)33.75 ± 1.20[2][3]
B9 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeVMM917 (Melanoma)IC50 not explicitly stated, but showed selective cytotoxicity[4][5][6]
Benzothiazole-triazole hybrid (trichloro substituted) Benzothiazole tethered triazole with acetamide chainTriple-negative breast cancer30.49[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Materials:

  • Chlorophenyl-substituted triazole compounds

  • Human cancer cell lines (e.g., MCF-7, VMM917)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorophenyl-substituted triazole compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Proposed Cytotoxic Mechanisms

The cytotoxic effects of some chlorophenyl-substituted triazoles are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Cytotoxic_Mechanism Triazole Chlorophenyl-Substituted Triazole ROS ↑ Reactive Oxygen Species (ROS) Triazole->ROS Bcl2 ↓ Bcl-2 Triazole->Bcl2 CellCycle Cell Cycle Arrest (G1 or G2/M) Triazole->CellCycle AktmTOR ↓ Akt/mTOR/Erk1/2 Pathway Triazole->AktmTOR Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Bcl2->Casp9 Casp37 ↑ Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation AktmTOR->Proliferation

Proposed mechanisms of cytotoxic action.

Antimicrobial Activity of Chlorophenyl-Substituted Triazoles

This class of compounds has also been investigated for its potential to combat bacterial and fungal infections.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected chlorophenyl-substituted triazoles, with activity measured as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound TypeTarget OrganismMIC (µg/mL)Reference
1,2,4-Triazole-3-thiones Bacillus subtilis31.25[8]
Bis-1,2,4-triazole with 3,4-dichlorobenzyl group Proteus vulgaris0.5[3]
Quinoline based benzothiazolyl-1,2,4-triazoles Candida albicans6.25[3]
Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Screening

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Chlorophenyl-substituted triazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[9][10]

  • Disc Application: Impregnate sterile paper discs with a known concentration of the chlorophenyl-substituted triazole compound dissolved in a suitable solvent (e.g., DMSO). Place the impregnated discs onto the surface of the inoculated MHA plate.[10][11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[12]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow start Start prep_inoculum Prepare Bacterial/ Fungal Inoculum (0.5 McFarland) start->prep_inoculum plate_inoculation Inoculate Agar Plate (e.g., MHA) prep_inoculum->plate_inoculation place_disc Place Disc on Inoculated Plate plate_inoculation->place_disc impregnate_disc Impregnate Sterile Disc with Triazole Compound impregnate_disc->place_disc incubate Incubate (e.g., 37°C, 24h) place_disc->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Workflow for the agar disc diffusion assay.

Antifungal Activity of Chlorophenyl-Substituted Triazoles

A significant area of research for triazole compounds is their application as antifungal agents. Many clinically used antifungal drugs belong to the triazole class.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38-A)

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[8][13][14][15]

Materials:

  • Chlorophenyl-substituted triazole compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the antifungal compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer.[16]

Visualization: Antifungal Mechanism of Action

The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[17][18]

Antifungal_Mechanism Triazole Chlorophenyl-Substituted Triazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Triazole->LanosterolDemethylase Inhibition Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Conversion ToxicSterols Accumulation of Toxic Sterol Intermediates LanosterolDemethylase->ToxicSterols Blocked Conversion Leads to Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth Maintains ToxicSterols->Membrane Disrupts

Inhibition of ergosterol biosynthesis pathway.

This guide provides a foundational understanding of the preliminary biological screening of chlorophenyl-substituted triazoles. The presented data and protocols serve as a starting point for researchers in the field, facilitating further investigation into this promising class of compounds for the development of new therapeutic agents.

References

Unlocking the Antifungal Potential: A Technical Guide to the Mechanism of Action of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant pathogens, has intensified the search for novel antifungal agents. Among the promising candidates, 1,2,3-triazole derivatives have emerged as a versatile class of compounds with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth exploration of the core mechanisms through which these derivatives exert their effects on fungal pathogens, offering valuable insights for researchers and professionals engaged in antifungal drug discovery and development.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal mechanism of 1,2,3-triazole derivatives, akin to other azole antifungals, lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[3]

1,2,3-triazole derivatives specifically target and inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) , encoded by the ERG11 gene.[1][4] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from binding to its natural substrate.[5]

This inhibition leads to a cascade of detrimental effects for the fungal cell:

  • Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the cellular levels of ergosterol.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are unable to be properly incorporated into the fungal membrane, leading to its disorganization.[6]

  • Disruption of Membrane Function: The altered sterol composition disrupts the physical properties of the cell membrane, increasing its permeability and impairing the function of essential membrane-bound enzymes and transport proteins.[4] This ultimately inhibits fungal growth and can lead to cell death.

cluster_1 Action of 1,2,3-Triazole Derivatives cluster_2 Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) ERG11 gene Toxic Sterol Accumulation Toxic Sterol Accumulation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Ergosterol Depletion Ergosterol Depletion 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative->Lanosterol Inhibition Membrane Disruption Membrane Disruption Ergosterol Depletion->Membrane Disruption Toxic Sterol Accumulation->Membrane Disruption Fungal Growth Inhibition Fungal Growth Inhibition Membrane Disruption->Fungal Growth Inhibition

Fig. 1: Inhibition of Ergosterol Biosynthesis by 1,2,3-Triazole Derivatives.

Secondary Mechanism in Aspergillus fumigatus: Dysregulation of HMG-CoA Reductase

Recent studies have unveiled a secondary mechanism of action for triazoles, particularly in the opportunistic pathogen Aspergillus fumigatus. This mechanism involves the dysregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (Hmg1) , the rate-limiting enzyme in the mevalonate pathway, which is the initial stage of ergosterol biosynthesis.[6][7]

Triazole-mediated inhibition of CYP51 leads to perturbations in sterol intermediates. These changes are sensed by the sterol-sensing domain (SSD) of Hmg1, triggering a negative feedback loop that downregulates the activity of the entire ergosterol biosynthesis pathway.[8][9] Mutations within the SSD of Hmg1 have been identified in clinical triazole-resistant isolates of A. fumigatus, suggesting that abrogation of this feedback mechanism contributes to reduced susceptibility.[7][10]

Fig. 2: Secondary Mechanism of 1,2,3-Triazoles via HMG-CoA Reductase Feedback.

Other Potential Mechanisms of Action

Beyond the well-established inhibition of ergosterol biosynthesis, evidence suggests that 1,2,3-triazole derivatives may exert their antifungal effects through additional mechanisms:

  • Direct Cell Membrane Damage: Some studies indicate that these compounds can directly increase the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents.[4]

  • Cell Wall Disruption: The integrity of the fungal cell wall is crucial for its survival. Azole-induced stress can activate the cell wall integrity (CWI) signaling pathway. In A. fumigatus, this can lead to the excessive synthesis of cell wall carbohydrates at specific locations, forming patches that can penetrate the plasma membrane and cause cell lysis.[11][12]

cluster_0 Fungal Cell cluster_1 1,2,3-Triazole Derivative Action cluster_2 Cellular Response & Outcome Cell Wall Cell Wall Plasma Membrane Plasma Membrane CWI Pathway Activation CWI Pathway Activation Cell Wall->CWI Pathway Activation Cytoplasm Cytoplasm Leakage of Cellular Contents Leakage of Cellular Contents Plasma Membrane->Leakage of Cellular Contents 1,2,3-Triazole 1,2,3-Triazole 1,2,3-Triazole->Cell Wall Stress 1,2,3-Triazole->Plasma Membrane Direct Damage (Increased Permeability) Excessive Carbohydrate Synthesis Excessive Carbohydrate Synthesis CWI Pathway Activation->Excessive Carbohydrate Synthesis Membrane Penetration & Lysis Membrane Penetration & Lysis Excessive Carbohydrate Synthesis->Membrane Penetration & Lysis

Fig. 3: Mechanisms of Cell Wall and Membrane Disruption.

Quantitative Data Summary

The antifungal activity of 1,2,3-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,3-Triazole Derivatives against Candida Species

CompoundCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida krusei MIC (µg/mL)Reference
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol64 - 256---[1][6]
Fluconazole Analog 12Potent (not specified)---[13]
Fluconazole Analog 15Potent (not specified)---[13]
Fluconazole Analog 16Potent (not specified)---[13]
Azole Derivative 4s0.53---[14][15]
Azole Derivative 4h<1.52---[14][15]
Azole Derivative 4j<1.52---[14][15]
Azole Derivative 4l<1.52---[14][15]
Azole Derivative 4w<1.52---[14][15]
Fluconazole (Reference) 0.5 - >64---[1][6]

Table 2: IC50 Values of Triazole Derivatives against Candida albicans CYP51

CompoundIC50 (µM)Reference
Amide Linker Derivative 13a0.56[16]
Amide Linker Derivative 13b0.48[16]
Acetyl Derivative 6b0.49[16]
Thiazole Derivative 7b0.41[16]
Halide Derivative 12b (R¹=4-F)0.20[17]
Halide Derivative 12c (R¹=4-Cl)0.33[17]
Chloro Derivative 5d (R¹=4-Cl, R²=Cl)0.39[17]
Chloro Derivative 5f (R¹=2,4-diCl, R²=Cl)0.46[17]
Fluconazole (Reference) 0.31[16][17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 1,2,3-triazole derivatives.

Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" approach, specifically the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes, is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[18][19]

cluster_0 Experimental Workflow: CuAAC Synthesis A Azide E Reaction Mixture A->E B Alkyne B->E C Cu(I) Catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) C->E D Solvent (e.g., t-BuOH/H₂O, THF, DMF) D->E F Stirring at Room Temperature or Gentle Heating E->F G Work-up & Purification (e.g., Filtration, Chromatography) F->G H 1,4-disubstituted 1,2,3-Triazole G->H

Fig. 4: General Workflow for CuAAC Synthesis of 1,2,3-Triazoles.

Detailed Protocol Outline:

  • Reactant Preparation: Dissolve the desired organic azide and terminal alkyne in a suitable solvent system.

  • Catalyst Addition: Introduce the copper(I) catalyst. This can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3-triazole derivative.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[20][21]

cluster_0 Workflow: Broth Microdilution Assay A Prepare serial two-fold dilutions of 1,2,3-triazole derivative in 96-well plate B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) A->B C Inoculate each well with the fungal suspension B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F MIC: Lowest concentration with significant growth inhibition E->F

Fig. 5: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Detailed Protocol Outline:

  • Drug Dilution: Prepare serial two-fold dilutions of the 1,2,3-triazole derivative in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate, adjusted to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control well.

Fungal Ergosterol Quantification

This assay is used to confirm that the 1,2,3-triazole derivatives inhibit ergosterol biosynthesis.

Detailed Protocol Outline:

  • Fungal Culture: Grow the fungal cells in the presence and absence of the 1,2,3-triazole derivative.

  • Cell Lysis and Saponification: Harvest the fungal cells and lyse them. Saponify the total lipids using alcoholic potassium hydroxide to hydrolyze sterol esters.

  • Lipid Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-hexane or heptane.

  • Analysis: Evaporate the solvent and redissolve the lipid extract in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 282 nm) or by Gas Chromatography-Mass Spectrometry (GC-MS).[8][22][23]

  • Quantification: Compare the ergosterol peak area from the treated samples to that of the untreated control and a standard curve to determine the percentage of ergosterol inhibition.

Molecular Docking

Computational molecular docking is employed to predict the binding mode and affinity of 1,2,3-triazole derivatives to the active site of CYP51.

cluster_0 Workflow: Molecular Docking A Obtain 3D structure of fungal CYP51 (e.g., from PDB) B Prepare the protein structure (remove water, add hydrogens) A->B E Define the binding site (grid box) on the protein B->E C Generate 3D structure of 1,2,3-triazole derivative D Prepare the ligand structure (assign charges, define rotatable bonds) C->D F Perform docking simulation using software (e.g., AutoDock) D->F E->F G Analyze the predicted binding poses and docking scores F->G

References

Literature review of 1,2,3-triazole compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2,3-Triazole Compounds in Medicinal Chemistry

The 1,2,3-triazole scaffold has emerged as a privileged structural motif in medicinal chemistry, attributable to its unique chemical properties and broad pharmacological applications.[1][2][3] This five-membered nitrogen-containing heterocycle is not typically found in nature, but its synthetic accessibility and significant biological activities have captured the attention of researchers worldwide.[1][4] Derivatives of 1,2,3-triazole exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][5][6]

The prominence of the 1,2,3-triazole ring in drug discovery is largely due to the advent of "click chemistry".[7] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a reliable, specific, and biocompatible method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8][9] This reaction is characterized by high yields, mild reaction conditions, and minimal byproducts, making it an ideal tool for generating diverse compound libraries for drug screening.[7][10] The resulting triazole core is more than a simple linker; it is a metabolically stable pharmacophore that can actively participate in biological interactions through hydrogen bonding and dipole interactions, often enhancing the solubility and efficacy of the parent molecule.[8][11]

This technical guide provides a comprehensive review of 1,2,3-triazole compounds in medicinal chemistry, focusing on their synthesis, therapeutic applications, and mechanisms of action. It includes structured data, detailed experimental protocols, and visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Synthesis: The Power of Click Chemistry

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC).[10] This "click" reaction involves the coupling of a terminal alkyne and an organic azide.[8]

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Reagent Preparation : Dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent system, commonly a mixture of tert-butanol and water (1:1 v/v) or ethanol.

  • Catalyst Addition : To the stirred solution, add a source of copper(I). This is typically achieved by adding a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), along with a reducing agent like sodium ascorbate (5-10 mol%) to generate the active Cu(I) species in situ.[12] Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly.

  • Reaction : Allow the reaction mixture to stir at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[12] Reactions are often complete within a few hours.[12]

  • Work-up and Purification : Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[12] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure 1,4-disubstituted 1,2,3-triazole.[12]

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_purification Work-up & Purification Alkyne Terminal Alkyne Mix Dissolve in Solvent (e.g., t-BuOH/H₂O) Alkyne->Mix Azide Organic Azide Azide->Mix Catalyst Add Catalyst: CuSO₄·5H₂O + Sodium Ascorbate Mix->Catalyst Add reactants Stir Stir at Room Temp (Monitor by TLC) Catalyst->Stir Initiate reaction Extract Extraction with Organic Solvent Stir->Extract Reaction complete Purify Column Chromatography Extract->Purify Product Pure 1,2,3-Triazole Purify->Product

Fig 1. General workflow for CuAAC synthesis of 1,2,3-triazoles.

Therapeutic Applications of 1,2,3-Triazoles

The versatility of the 1,2,3-triazole scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][7] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis.[13][14] For instance, certain 1,2,3-triazole-containing naphthoquinones can arrest the cell cycle at the G0/G1 phase and trigger apoptotic cell death.[1][13]

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Naphthoquinone Hybrids A549 (Lung) 8.33 - 84.14 [13]
Etodolac Derivatives A549 (Lung) 3.29 - 10.71 [13][14]
1,2,3-Triazolo[4,5-d]pyrimidine NCI-H1650 (Lung) 2.37 [13]
Naphthoquinone Hybrids MCF-7 (Breast) > 1.02 [1]
Thymol Hybrids MCF-7 (Breast) 6.17 [15]
Thymol Hybrids MDA-MB-231 (Breast) 10.52 [15]

| Naphthoquinone Hybrids | HT-29 (Colon) | > 1.02 |[1] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized 1,2,3-triazole compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition : After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis_Pathway Triazole 1,2,3-Triazole Compound Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Fig 2. Simplified intrinsic apoptosis pathway induced by triazoles.
Antimicrobial Activity

1,2,3-triazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including drug-resistant strains.[1][16][17] Their mechanisms can involve the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[16] Gram-positive bacteria often appear to be more sensitive to these compounds.[17]

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Organism MIC (µg/mL) Reference
Theophylline Hybrids Bacillus cereus 15.6 [1]
Theophylline Hybrids Escherichia coli 31.25 [1]
Theophylline Hybrids Pseudomonas aeruginosa 62.5 [1]
Indole-Pyrazolone Hybrids Acinetobacter baumannii 10 [18]
Penam Hybrids Gram-positive strains <0.05 - 1.0 [17]

| Coumarin Hybrids | Fungal species | (Potent activity) |[1] |

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution : Perform a serial two-fold dilution of the 1,2,3-triazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antimicrobial_Logic Triazole 1,2,3-Triazole Core Lipophilicity Increased Lipophilicity Triazole->Lipophilicity H_Bonding Hydrogen Bonding Capacity Triazole->H_Bonding Membrane Cell Membrane Penetration Lipophilicity->Membrane Inhibition Target Inhibition H_Bonding->Inhibition Target Bacterial Target (e.g., DNA Gyrase) Target->Inhibition Membrane->Inhibition enables Activity Antimicrobial Activity Inhibition->Activity

Fig 3. Factors contributing to the antimicrobial action of triazoles.
Antiviral Activity

The 1,2,3-triazole nucleus is a key component in many compounds with potent antiviral activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and hepatitis viruses.[10][19][20] These derivatives can interfere with various stages of the viral replication cycle.[10]

Table 3: Antiviral Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Virus IC₅₀ (µM) Reference
Nitroxyl Radical Hybrids HSV-1 0.80 - 1.32 [10]
Various HIV (Potent activity) [19][20]
Various Hepatitis B/C (Potent activity) [19][20]

| Various | Influenza | (Potent activity) |[19][20] |

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Monolayer : Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Treatment : Pre-incubate a known titer of the virus with various concentrations of the 1,2,3-triazole compound for 1 hour.

  • Infection : Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

  • Incubation : Incubate the plates for several days until plaques are visible.

  • Staining and Counting : Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis : The IC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Antidiabetic Activity

1,2,3-triazole derivatives have been identified as promising agents for the management of diabetes mellitus, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase.[21][22][23] By inhibiting these enzymes, the compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia.[21]

Table 4: Antidiabetic Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Target Enzyme IC₅₀ (µM) Reference
Phenyl-Substituted Hybrids α-Glucosidase 36.74 [22]
Quinazolinone Hybrids α-Glucosidase (Potent activity) [24]
One-Pot Synthesis Derivatives α-Glucosidase (99.17% inhibition at 800 µg/mL) [24]

| One-Pot Synthesis Derivatives | α-Amylase | (87.01% inhibition at 800 µg/mL) |[24] |

This in vitro assay measures the ability of a compound to inhibit α-glucosidase activity.

  • Enzyme and Substrate : Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation : In a 96-well plate, add the enzyme solution to wells containing various concentrations of the 1,2,3-triazole inhibitor. Acarbose is often used as a positive control. Incubate the mixture for 10-15 minutes at 37°C.

  • Reaction Initiation : Add the pNPG substrate to all wells to start the reaction.

  • Reaction Termination : After a set incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate (Na₂CO₃). The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is yellow.

  • Absorbance Measurement : Measure the absorbance of the yellow p-nitrophenol at 405 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control (enzyme and substrate without inhibitor). The IC₅₀ value is determined from the dose-inhibition curve.

aGlucosidase_MoA cluster_process Normal Digestion Carbs Complex Carbohydrates aGlucosidase α-Glucosidase (in Intestine) Carbs->aGlucosidase Substrate Glucose Glucose aGlucosidase->Glucose Breaks down to Bloodstream Bloodstream Absorption Glucose->Bloodstream Rapid Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Triazole 1,2,3-Triazole Inhibitor Triazole->aGlucosidase Inhibits

Fig 4. Mechanism of α-glucosidase inhibition by 1,2,3-triazoles.

Conclusion

The 1,2,3-triazole ring system represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its favorable physicochemical properties and the efficiency of its synthesis, primarily via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have established it as a cornerstone in the development of novel therapeutic agents.[7][8][11] The extensive research demonstrating potent anticancer, antimicrobial, antiviral, and antidiabetic activities underscores the broad therapeutic potential of 1,2,3-triazole derivatives.[1][3] The ability to readily generate large, diverse libraries of these compounds through click chemistry will continue to fuel the discovery of new lead molecules.[9] Future research will likely focus on optimizing the structure-activity relationships of these compounds, exploring novel hybrid molecules, and advancing the most promising candidates through preclinical and clinical development.

References

An In-Depth Technical Guide to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Promising Heterocyclic Compound

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound belonging to the 1,2,3-triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this specific triazole derivative, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueReference
Molecular Formula C₉H₈ClN₃O[1]
Molecular Weight 209.63 g/mol [1]
Appearance Solid[1]
Melting Point 147-149 °C[1]
Boiling Point (Predicted) 402.9 ± 55.0 °C[1]
Density (Predicted) 1.42 ± 0.1 g/cm³[1]
Flash Point (Predicted) 197.5 ± 31.5 °C[1]
Topological Polar Surface Area 50.9 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Characterization: A Detailed Approach

The synthesis of this compound is most effectively achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This method offers high yields, mild reaction conditions, and high regioselectivity.

Experimental Protocol: Synthesis via Click Chemistry

This protocol outlines the synthesis of this compound from 1-azido-4-chlorobenzene and propargyl alcohol.

Materials:

  • 1-azido-4-chlorobenzene

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-azido-4-chlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvents Solvents 1-azido-4-chlorobenzene 1-azido-4-chlorobenzene Reaction Mixture Reaction Mixture 1-azido-4-chlorobenzene->Reaction Mixture Propargyl alcohol Propargyl alcohol Propargyl alcohol->Reaction Mixture CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture t-BuOH t-BuOH t-BuOH->Reaction Mixture H2O H2O H2O->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Workup Purification Purification Extraction->Purification Column Chromatography Final Product Final Product Purification->Final Product This compound

Synthetic Workflow for this compound
Characterization Techniques

The structure and purity of the synthesized compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the triazole proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. Based on data for similar compounds, the aromatic protons would appear as doublets in the range of δ 7.3-7.8 ppm. The triazole proton typically appears as a singlet around δ 8.0 ppm. The methylene protons would likely be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm, and the hydroxyl proton signal would be a broad singlet.[4][5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring, the triazole ring, and the methanol substituent. Aromatic carbons typically resonate in the δ 120-140 ppm region. The carbons of the triazole ring are expected around δ 120-150 ppm, and the methylene carbon of the methanol group would be found upfield, around δ 55-60 ppm.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-N stretching of the triazole ring.[6]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]

G cluster_nmr NMR Analysis Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Structural Elucidation FTIR Spectroscopy FTIR Spectroscopy Synthesized Compound->FTIR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR

Characterization Workflow for the Synthesized Compound

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the broader class of 1,2,3- and 1,2,4-triazole derivatives has been shown to exhibit a wide range of pharmacological activities.

Antimicrobial Activity: Many triazole derivatives are known for their potent antifungal and antibacterial properties.[7][8][9][10] The proposed mechanism for antifungal activity often involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

G Triazole Compound Triazole Compound Inhibition Inhibition Triazole Compound->Inhibition Targets Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Inhibition->Lanosterol 14-alpha-demethylase Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Blocks Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Disrupts Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Leads to

Proposed Antifungal Mechanism of Action for Triazole Derivatives

Cytotoxic Activity: Several studies have reported the cytotoxic effects of triazole derivatives against various cancer cell lines.[11][12][13][14][15] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group in the target molecule may enhance its cytotoxic potential.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis via click chemistry, coupled with the known biological activities of the triazole nucleus, makes it an attractive target for further investigation. This guide provides a solid foundation for researchers to explore the full potential of this compound in the fields of medicinal chemistry and drug discovery. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

The Rise of 1,2,3-Triazoles: A Technical Guide to the Discovery and Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against increasingly resistant fungal pathogens, the scientific community is continually exploring new molecular scaffolds to develop more effective antifungal agents. Among these, the 1,2,3-triazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel 1,2,3-triazole antifungal agents.

The core of many successful antifungal drugs is an azole ring that effectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] The 1,2,3-triazole moiety has proven to be an excellent bioisostere for the 1,2,4-triazole ring found in established antifungal medications like fluconazole, offering new avenues for structural modifications to enhance efficacy and overcome resistance.[3]

Antifungal Activity of Novel 1,2,3-Triazole Derivatives

Recent research has yielded a plethora of 1,2,3-triazole derivatives with promising antifungal activity against a range of clinically relevant fungi. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the in vitro antifungal activity of several novel 1,2,3-triazole compounds against various fungal strains, with comparisons to the widely used antifungal drug, fluconazole.

Table 1: Antifungal Activity (MIC₅₀ in μg/mL) of Novel 1,2,3-Triazole Derivatives against Candida albicans

Compound/DerivativeSubstituent on 1,2,3-TriazoleC. albicans SC5314 (Sensitive)C. albicans SC5314-FR (Resistant)Reference
4h 4-Fluorobenzyl< 1.52< 20[4]
4j 4-Chlorobenzyl< 1.52< 20[4]
4l 4-Acetylphenyl0.51< 20[4]
4s 4-(Trifluoromethyl)benzyl0.53< 20[4]
4w 4-Nitrophenyl0.69< 20[4]
Fluconazole -1.52> 64[4][5]

Table 2: Antifungal Activity (MIC in μg/mL) of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols against Various Candida Species

CompoundAryl SubstituentCandida albicans (Range)Candida parapsilosis (Range)Candida tropicalis (Range)Candida krusei (Range)Reference
4c 4-Chlorophenyl64 - 25664 - 25664 - 25664 - 256[5]
Fluconazole -0.5 - >640.5 - 321 - >644 - >64[5]

Core Signaling Pathway and Mechanism of Action

The primary mechanism of action for 1,2,3-triazole antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.[2]

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by 1,2,3-Triazoles cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (CYP51) Lanosterol 14-alpha-demethylase Toxic_Sterols Toxic Sterol Intermediates Lanosterol->Toxic_Sterols Accumulation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Agent 1,2,3-Triazole Antifungal Agent Inhibition Triazole_Agent->Inhibition Inhibits Toxic_Sterols->Fungal_Cell_Membrane Disruption

Mechanism of 1,2,3-Triazole Antifungal Action.

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions.

General Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in a solvent mixture, such as dichloromethane/water (1:1) or ethanol/water (1:1).

  • Catalyst Addition: To the stirred solution, add a copper(I) source. This can be Cu(I) salts like CuI or CuBr, or a Cu(II) salt such as copper(II) sulfate (CuSO₄·5H₂O) (e.g., 5 mol%) in the presence of a reducing agent like sodium ascorbate (e.g., 15 mol%) to generate the active Cu(I) species in situ.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

CuAAC_Synthesis_Workflow Start Start Reactants Dissolve Alkyne (1 eq.) and Azide (1 eq.) in Solvent Start->Reactants Catalyst Add Cu(I) Source (e.g., CuSO4/NaAsc) Reactants->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product Pure 1,4-Disubstituted 1,2,3-Triazole Purification->Product

General workflow for CuAAC synthesis.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay for determining the MIC of antifungal agents, as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3).[8][9]

Protocol Overview:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal compound in RPMI-1640 medium to achieve a range of desired final concentrations. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested. For Candida species, this is typically adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[10]

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound, bringing the total volume to 200 µL. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

The Antifungal Drug Discovery Workflow

The journey from a novel compound to a viable antifungal drug candidate is a multi-step process that involves rigorous testing and optimization.

Antifungal_Drug_Discovery_Workflow Antifungal Drug Discovery and Development Pipeline cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., Erg11p/CYP51) HTS High-Throughput Screening (HTS) of Compound Libraries Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (H2L) (Initial SAR, Potency) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) (Improve Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety in Humans) Tox->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Approval Approval Phase_III->Approval Regulatory Approval

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Novel Triazole Derivatives Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of resistance to existing antifungal agents, particularly triazoles, necessitates the development of novel therapeutic compounds. This document provides a comprehensive guide for the in vitro experimental design and evaluation of new triazole derivatives against C. albicans. The protocols outlined herein are based on established methodologies to ensure data accuracy and reproducibility.

Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5][6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[3][6] These protocols will enable researchers to assess the antifungal potency, mechanism of action, and preliminary safety profile of novel triazole compounds.

Data Presentation: Summary of Antifungal Activity

The following tables present hypothetical data for a series of novel triazole derivatives (NTDs) to illustrate how to structure and report experimental findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Triazole Derivatives against Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
NTD-10.1250.250.5
NTD-2≤0.060.1250.25
NTD-30.250.51
NTD-40.51>4
Fluconazole12>64
Amphotericin B0.511

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum fungicidal concentration.

Table 2: Biofilm Inhibition and Eradication by Novel Triazole Derivatives

CompoundMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
NTD-10.58
NTD-20.254
NTD-3116
NTD-42>32
Fluconazole16>128
Amphotericin B14

MBIC₅₀: Minimum biofilm inhibitory concentration required to prevent the formation of 50% of the biofilm. MBEC₅₀: Minimum biofilm eradication concentration required to eradicate 50% of the pre-formed biofilm.

Table 3: Cytotoxicity of Novel Triazole Derivatives against Mammalian Cells

CompoundIC₅₀ (µM) - HepG2IC₅₀ (µM) - HEK293Selectivity Index (SI) vs. C. albicans
NTD-1>100>100>800
NTD-28592>1400
NTD-35568>220
NTD-43045>60
Fluconazole>200>200>65
Amphotericin B58~10

IC₅₀: Half-maximal inhibitory concentration. SI = IC₅₀ (HepG2) / MIC₅₀ (C. albicans).

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro evaluation of novel triazole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Advanced In Vitro Assays cluster_2 Phase 3: Safety & Mechanism MIC Antifungal Susceptibility Testing (MIC Determination) MFC Fungicidal Activity (MFC Determination) MIC->MFC Determine killing potential TimeKill Time-Kill Kinetics Assay MIC->TimeKill Select promising compounds Biofilm Biofilm Inhibition & Eradication Assays MIC->Biofilm Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) TimeKill->Cytotoxicity Assess safety profile Biofilm->Cytotoxicity Ergosterol Ergosterol Pathway Analysis Cytotoxicity->Ergosterol Investigate mechanism G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Triazole Novel Triazole Derivatives Triazole->CYP51 Inhibition CYP51->Ergosterol

References

Application Notes and Protocols: Utilizing Click Chemistry for the Synthesis of Functionalized 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction's reliability and specificity have made it an invaluable tool in drug discovery, materials science, and bioconjugation.[1][4][5] Complementing the CuAAC is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides access to the corresponding 1,5-disubstituted 1,2,3-triazoles, further expanding the chemical space accessible through this chemistry.[6][7]

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to mimic the amide bond.[8] Functionalized 1,2,3-triazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10] This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2,3-triazoles using both CuAAC and RuAAC methodologies.

Data Presentation: Comparison of Catalytic Systems

The choice between a copper or ruthenium catalyst dictates the regioselectivity of the azide-alkyne cycloaddition. The following tables summarize typical reaction conditions and yields for the synthesis of various functionalized 1,2,3-triazoles, providing a comparative overview of the two main catalytic systems.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

EntryAlkyneAzideCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Ref.
1PhenylacetyleneBenzyl AzideCuI (1)t-BuOH/H₂O (1:1)Room Temp1883-86[11]
2PhenylacetyleneBenzyl AzideCu/C (heterogeneous)DCM110~2>95[12]
3Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O/NaAscorbate (5)t-BuOH/H₂O (1:1)Room Temp1291N/A
41-Ethynyl-4-fluorobenzene1-Azido-4-methoxybenzeneCuI (2)AcetonitrileRoom Temp376[13]
5PhenylacetyleneBenzyl AzideCuBr(PPh₃)₃ (0.5)NeatRoom Temp0.2598[14]
6Various AlkynesVarious AzidesCuIL₁PPh₃ (1)Water (ultrasound)600.5up to 93[15]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

EntryAlkyneAzideCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Ref.
1PhenylacetyleneBenzyl AzideCpRuCl(COD) (1)1,2-Dichloroethane450.590-92[16]
21-OctyneBenzyl AzideCpRuCl(PPh₃)₂ (1)Toluene801285[6]
3Methyl PropiolatePhenyl Azide[CpRuCl]₄ (2.5)DMF110 (microwave)0.33>95[7]
4Phenylacetylene1-Azido-4-chlorobenzeneCpRuCl(PPh₃)₂ (5)Benzene602478[6]
5t-Butyl 5-hexynoatet-Butyl 4-azidobutanoateCp*RuCl(PPh₃)₂ (22)THF60433 (dimer)[17]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)

This protocol is adapted from a standard laboratory experiment demonstrating the CuAAC reaction.[18]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.15 mmol) in water (1 mL).

  • To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)

This protocol is based on a detailed procedure from Organic Syntheses.[16]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyl azide (10.0 g, 75.1 mmol).

  • Add anhydrous 1,2-dichloroethane (150 mL) followed by phenylacetylene (8.06 g, 78.9 mmol).

  • Place the reaction flask in a preheated oil bath at 45 °C.

  • After 5 minutes of stirring, add a solution of Cp*RuCl(COD) (285 mg, 0.752 mmol) in anhydrous DCE (3 mL) via syringe.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.

  • The resulting powder is loaded onto a silica gel column and flushed with ethyl acetate.

  • The collected filtrate is concentrated under reduced pressure to yield a solid, which is then triturated with hexanes, filtered, and dried under vacuum to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Mandatory Visualizations

Click Chemistry General Workflow

G General Workflow for 1,2,3-Triazole Synthesis via Click Chemistry cluster_reactants Starting Materials cluster_reaction Click Reaction cluster_products Products Alkyne Functionalized Alkyne Catalyst Catalyst (Cu(I) or Ru(II)) Alkyne->Catalyst Azide Functionalized Azide Azide->Catalyst Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole_1_4 CuAAC Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Catalyst->Triazole_1_5 RuAAC Solvent Solvent System Solvent->Catalyst Conditions Reaction Conditions (Temp, Time) Conditions->Catalyst

Caption: General workflow for synthesizing 1,2,3-triazoles.

Logical Relationship of Functionalization on Bioactivity

G Impact of Functionalization on Biological Activity cluster_synthesis Synthesis cluster_functionalization Functionalization (R1 and R2) cluster_properties Modified Properties cluster_activity Biological Outcome Core 1,2,3-Triazole Core Scaffold FG1 Pharmacophore (e.g., Heterocycle) Core->FG1 FG2 Solubilizing Group (e.g., PEG, -COOH) Core->FG2 FG3 Targeting Moiety (e.g., Biotin, Peptide) Core->FG3 FG4 Linker (Alkyl, Aryl) Core->FG4 Binding Target Binding Affinity and Selectivity FG1->Binding Toxicity Toxicity Profile FG1->Toxicity PK Pharmacokinetics (ADME) FG2->PK FG3->Binding FG4->PK Activity Enhanced/Altered Biological Activity Binding->Activity PK->Activity Toxicity->Activity

Caption: How functional groups affect triazole bioactivity.

Representative Signaling Pathway Inhibition

G Inhibition of a Kinase Signaling Pathway by a Triazole-Based Drug cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition cluster_cellular_response Cellular Response Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Proliferation Cell Proliferation Kinase3->Proliferation Promotes Survival Cell Survival Kinase3->Survival Promotes Inhibitor Functionalized 1,2,3-Triazole Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Triazole inhibitor blocking a kinase pathway.

References

Application Notes and Protocols for 1,2,4-Triazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents centered on the 1,2,4-triazole scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating key processes and mechanisms. The 1,2,4-triazole nucleus is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents, demonstrating significant potential in overcoming antimicrobial resistance.[1][2][3]

I. Antimicrobial Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole framework is a key structural motif in a variety of antimicrobial compounds, exhibiting a broad spectrum of activity against both bacterial and fungal pathogens.[3] The versatility of the triazole ring allows for the synthesis of diverse derivatives with enhanced potency and selectivity.[3] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the triazole ring and its associated moieties play a crucial role in determining the antimicrobial efficacy.[2][3] For instance, the introduction of electron-withdrawing groups or bulky substituents has been shown to enhance both antibacterial and antifungal activities.[3]

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial effects of 1,2,4-triazole derivatives against a range of Gram-positive and Gram-negative bacteria.[2] Hybrid molecules, where the 1,2,4-triazole ring is combined with other antibacterial pharmacophores like quinolones, have shown particular promise in combating drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][4][5]

Table 1: Summary of Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound TypeTarget Organism(s)Key FindingsReference Compound(s)Source
Nalidixic acid-based 1,2,4-triazole-3-thione derivativesP. aeruginosaHighly active with MIC of 16 µg/mL.---[2]
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa, P. fluoroscensCompound with a 4-trichloromethyl group showed the highest activity (MIC = 5 µg/mL), equivalent to ceftriaxone.Ceftriaxone[2]
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureusAll synthesized compounds exhibited strong activity, with one derivative showing activity superior to streptomycin.Streptomycin[1]
1,2,4-Triazole-quinolone hybridsMRSAHybrids showed higher potency against MRSA than vancomycin and ciprofloxacin.Vancomycin, Ciprofloxacin[4]
Vinyl-1,2,4-triazole derivativesXanthomonas campestris, Erwinia amylovoraGood antibacterial activity with MIC values ranging from 0.0002 to 0.0069 mM.---[6]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaFour compounds showed promising results with MIC values between 16 and 102 μM.Ciprofloxacin[7]
Antifungal Activity

The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and itraconazole.[4] The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]

Table 2: Summary of Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound TypeTarget Organism(s)Key FindingsReference Compound(s)Source
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSix of the seventeen synthesized compounds were more effective than ketoconazole.Ketoconazole[1]
Vinyl-1,2,4-triazole derivativesVarious fungal strainsGood antifungal activity with MIC values ranging from 0.02 mM to 0.52 mM, better than reference drugs.Ketoconazole, Bifonazole[6]
Thiazolo[3,2-b]-1,2,4-triazole derivativesRhizoctonia solaniCompound 6u demonstrated a potent inhibitory effect of 80.8% at 50 μg/mL.Chlorothalonil[8]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesA. flavus, C. albicansMIC values against tested fungal species were between 15.50 and 26.30 μM.Fluconazole[7]
5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazolesAspergillus nigerSome synthesized compounds demonstrated high antifungal activity.Fluconazole[9]

II. Experimental Protocols

The following protocols are generalized procedures based on common synthetic and evaluation methods reported in the literature. Researchers should adapt these protocols based on the specific requirements of their target molecules and assays.

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol describes a common method for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure, a versatile intermediate for further derivatization.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Sodium bicarbonate solution

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated until it melts.

  • The reaction mixture is maintained at 145°C for 40 minutes.

  • After cooling, the solid product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

  • The product is washed with water and collected by filtration.

  • The crude product is recrystallized from an ethanol/DMF mixture to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiols

This protocol details the synthesis of Schiff bases, a common class of bioactive 1,2,4-triazole derivatives.

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted benzaldehyde

  • Ethanol

  • Concentrated sulfuric acid

  • Dimethylformamide (DMF)

Procedure:

  • To a suspension of a substituted benzaldehyde (0.2 M) in ethanol (1 ml), an equimolar amount of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is added.[1]

  • The suspension is heated until a clear solution is obtained.[1]

  • A few drops of concentrated sulfuric acid are added as a catalyst.[1]

  • The solution is refluxed for 6 hours on a water bath.[1]

  • The precipitated solid is filtered off and recrystallized from a DMF/ethanol mixture to yield the pure Schiff base.[1]

Protocol 3: Antimicrobial Susceptibility Testing using the Agar Disc-Diffusion Method

This protocol describes a standard preliminary screening method for evaluating the antimicrobial activity of newly synthesized compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs

  • Positive and negative controls

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, uniformly spread the microbial inoculum over the surface of the agar.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compound solution.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol provides a quantitative measure of the antimicrobial activity of the synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to the appropriate concentration)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds serially diluted in the broth/medium

  • Standard antimicrobial agents

  • Resazurin or other viability indicators (optional)

Procedure:

  • Perform two-fold serial dilutions of the synthesized compounds and standard drugs in the appropriate broth/medium in a 96-well microtiter plate.

  • Add a standardized microbial inoculum to each well.

  • Include positive (microbe only) and negative (broth/medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection can be aided by the use of a viability indicator.

III. Visualizations

The following diagrams illustrate key conceptual frameworks in the development of 1,2,4-triazole-based antimicrobial agents.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start1 Substituted Benzoic Acid intermediate 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol start1->intermediate start2 Thiocarbohydrazide start2->intermediate schiff_base Schiff Base Derivative intermediate->schiff_base aldehyde Substituted Benzaldehyde aldehyde->schiff_base evaluation Antimicrobial Activity Screening schiff_base->evaluation

Caption: General workflow for the synthesis and evaluation of 1,2,4-triazole Schiff bases.

Mechanism_of_Action Triazole 1,2,4-Triazole Antifungal Agent CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Essential Component SAR_Logic cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core 1,2,4-Triazole Core Mod1 Substituent Nature (e.g., Electron-withdrawing) Core->Mod1 Mod2 Substituent Position Core->Mod2 Mod3 Hybridization with other Pharmacophores Core->Mod3 Outcome1 Enhanced Antimicrobial Activity Mod1->Outcome1 Outcome2 Improved Selectivity Mod2->Outcome2 Outcome3 Overcoming Resistance Mod3->Outcome3

References

Protocol for molecular docking studies with 1,2,3-triazole-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Molecular Docking Studies with 1,2,3-Triazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This method is instrumental in structure-based drug design, saving significant time and resources by prioritizing compounds for experimental testing.[1] The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its role in forming bioactive molecules with a wide range of therapeutic properties, including anticancer and antimalarial activities.[3][4][5] These compounds are often synthesized via "click chemistry," allowing for the creation of diverse chemical libraries.[3][6] This document provides a detailed protocol for performing molecular docking studies on 1,2,3-triazole-based compounds, from initial setup to result analysis and validation.

Overall Molecular Docking Workflow

The molecular docking process follows a structured workflow, beginning with the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and subsequent analysis of the results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB ID: 1M17) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (1,2,3-Triazole Derivatives) Docking 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Scores & Poses) Docking->Analysis Validation 6. Validation (e.g., RMSD, MD Simulation) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

Protocol 1: Target Protein Preparation

Thorough preparation of the target protein structure is a critical first step for a successful docking study.

  • Structure Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., EGFR Tyrosine Kinase, PDB ID: 1M17).[7][8]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., Schrödinger Maestro, Biovia Discovery Studio, UCSF Chimera).[9][10][11]

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands or solvents.[11]

    • If the protein has multiple chains, retain only the chain(s) relevant to the binding site of interest.[9]

  • Structure Refinement:

    • Add hydrogen atoms to the protein, as they are typically absent in crystallographic files.

    • Correct for missing atoms or entire side chains in the protein structure.[10] Software like Maestro's Protein Preparation Wizard can automate this process.[12]

    • Assign appropriate bond orders and formal charges.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. This is often done using a force field like AMBER or CHARMM.[13]

  • File Saving: Save the cleaned, prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).[7][14]

Protocol 2: 1,2,3-Triazole Ligand Preparation

Accurate 3D representation of the ligands is crucial for predicting their binding.

  • Structure Generation:

    • Draw the 2D structures of the 1,2,3-triazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).[9][15]

    • Alternatively, retrieve structures from databases like PubChem if available.[9]

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation.[15]

  • Charge and Atom Type Assignment:

    • Assign partial atomic charges (e.g., Gasteiger charges).[16]

    • Define rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • File Conversion: Save the prepared ligands in the format required by the docking program (e.g., .pdbqt for AutoDock Vina).[7]

Protocol 3: Grid Generation and Docking Simulation

The grid defines the search space for the docking algorithm.

  • Binding Site Identification: Determine the active site or binding pocket of the protein. This can be identified from the position of a co-crystallized ligand in the original PDB file or from published literature.[12][13]

  • Grid Box Generation:

    • Using the docking software (e.g., AutoDock Tools, Maestro), define a 3D grid box that encompasses the entire binding site.[17][18][19]

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.[18]

  • Running the Simulation:

    • Load the prepared protein and ligand files into the docking software (e.g., AutoDock Vina, Glide, GOLD).[20][21]

    • Configure the docking parameters. For instance, in AutoDock Vina, an "exhaustiveness" parameter controls the thoroughness of the search.[22]

    • Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the grid box, calculating a score for each pose.[23]

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. This data should be summarized for clear interpretation.

Table 1: Docking Results for 1,2,3-Triazole Derivatives against EGFR

Compound IDDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Number of H-Bonds
Erlotinib (Control) -8.9-9.22
Triazole-I -9.5-9.83
Triazole-II -8.7-9.02
Triazole-III -8.1-8.41
Triazole-IV -9.2-9.52
Triazole-V -10.1-10.54

Note: This is example data. Docking scores are specific to the software used; lower values typically indicate stronger binding affinity.[24][25]

Table 2: Key Interactions for the Top-Ranked Compound (Triazole-V)

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondMet7932.1
Hydrogen BondGln7912.4
Pi-AnionAsp8553.5
Pi-AlkylLeu718, Val7264.1, 4.5
HydrophobicCys797, Leu844-
Analysis of Docking Results

Docking Result Analysis Workflow Start Docking Simulation Complete Rank Rank Poses by Docking Score Start->Rank BestPose Select Best Scoring Pose(s) Rank->BestPose Visualize Visualize Protein-Ligand Complex (e.g., PyMOL) BestPose->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Compare Compare with Control/ Known Inhibitors Interactions->Compare Validate Perform Validation Compare->Validate Report Report Findings Validate->Report Valid Redock Re-dock Known Ligand Validate->Redock Invalid MD Run MD Simulations Validate->MD Optional Redock->Start Refine Protocol

Caption: A logical workflow for the analysis of molecular docking results.

  • Ranking by Score: The primary metric for evaluating docking results is the docking score, which estimates the binding affinity (e.g., ΔG in kcal/mol).[25] Poses are ranked from the most favorable (most negative score) to the least favorable.[26]

  • Visual Inspection: The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera.[25][27] This helps confirm that the ligand is in a sensible orientation within the binding pocket and is not making unfavorable steric clashes.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[25] These interactions are critical for binding stability.[24]

  • Validation: Docking protocols should be validated to ensure their reliability.[28]

    • Re-docking: A common method is to extract the co-crystallized ligand from the PDB structure and dock it back into the binding site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[28][29]

    • Comparison with Known Binders: Dock known inhibitors or substrates and compare their docking scores to those of your test compounds.[28]

    • Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the docked complex over time.[28]

Conclusion

This protocol outlines a comprehensive approach to performing molecular docking studies on 1,2,3-triazole-based compounds. By following these detailed steps for protein and ligand preparation, simulation, and rigorous analysis, researchers can effectively screen virtual libraries, identify promising lead candidates, and gain valuable insights into their potential binding mechanisms, thereby accelerating the drug discovery process.

References

Application Notes and Protocols for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the anticancer activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in cancer cell lines are not available in the public domain. The following application notes and protocols are based on published research on structurally related 1,2,3-triazole and 1,2,4-triazole derivatives and are intended to serve as a representative guide for researchers and drug development professionals.

Introduction

Triazole derivatives, including those from the 1,2,3-triazole and 1,2,4-triazole families, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These heterocyclic compounds are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle. The 1,2,3-triazole scaffold, in particular, is a key building block in the development of novel anticancer agents.[2] The unique structure of the triazole ring allows for the formation of hydrogen bonds and π-π stacking interactions, which can contribute to its binding affinity with biological macromolecules.[3]

Data Presentation: Cytotoxic Activity of Triazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,2,3-triazole and 1,2,4-triazole derivatives against a range of human cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential efficacy of this class of compounds.

Table 1: IC50 Values of 1,2,3-Triazole Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Coumarin-Triazole HybridsMCF7 (Breast)2.66 - 10.08Cisplatin45.33
1,3,4-Trisubstituted-1,2,3-triazolesMDA-MB-231 (Breast)3.2 - 6.4--
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesJurkat (Leukemia)0.63 - 0.69Doxorubicin0.65[4]
1,2,3-Triazole-containing epipodophyllotoxin derivativesA549 (Lung)0.97 - 1.96Etoposide1.97[5]
1,2,3-Triazole-containing coumarin derivativesA549 (Lung)2.97 and 4.78Cisplatin24.15[5]

Table 2: IC50 Values of 1,2,4-Triazole Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9)VMM917 (Melanoma)Not specified, but showed selective cytotoxicity--
Triazole-coupled acetamidesHepG2 (Liver)16.782 (for compound 7f)--
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][6][7]triazolo[3,4-b][2][7]thiadiazole (CPNT)HepG2 (Liver)0.8 µg/mlDoxorubicinNot specified in the same units[8]

Experimental Protocols

Detailed methodologies for key experiments commonly used to evaluate the anticancer effects of triazole derivatives are provided below.

1. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Triazole compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO, acidified isopropanol)[7]

    • 96-well plates

    • Microplate reader

  • Protocol for Adherent Cells:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]

    • The following day, treat the cells with various concentrations of the triazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

    • Carefully remove the MTT solution and add 100-150 µL of solubilization solvent to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the triazole compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[2]

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[6]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples on a flow cytometer within one hour.[2]

    • Data analysis will quadrant the cell populations: Annexin V-/PI- (live), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic), and Annexin V-/PI+ (necrotic).[6]

3. Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of triazole compounds on signaling pathways involved in cancer progression.[10]

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Akt, p-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment with the triazole compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.[11]

    • Determine the protein concentration of the lysates using a BCA assay.[11]

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.[13]

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[13]

Visualizations

Diagram 1: Putative Signaling Pathway for Triazole-Induced Apoptosis

Triazole Triazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Triazole->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A potential mechanism of apoptosis induction by triazole derivatives.

Diagram 2: Experimental Workflow for In Vitro Anticancer Screening

cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Cell_Seeding Cell Seeding (96-well plate) Treatment Compound Treatment Cell_Seeding->Treatment Incubation_48h 48-72h Incubation Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation Cell_Seeding_6well Cell Seeding (6-well plate) Treatment_Apop Compound Treatment Cell_Seeding_6well->Treatment_Apop Incubation_24h 24h Incubation Treatment_Apop->Incubation_24h Cell_Harvesting Cell Harvesting Incubation_24h->Cell_Harvesting Staining Annexin V/PI Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Workflow for assessing cell viability and apoptosis.

Diagram 3: Structure-Activity Relationship (SAR) Logic for Triazole Derivatives

Core Triazole Core 1,2,3- or 1,2,4-isomer Activity Anticancer Activity Core:head->Activity Scaffold Substituents Substituents Lipophilicity Electronic Effects Steric Hindrance Substituents:head->Activity Modulates

Key factors influencing the anticancer activity of triazole compounds.

References

Application Notes and Protocols for In Vivo Evaluation of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antifungal and anticancer effects.[1][2] The 1,2,4-triazole and 1,2,3-triazole cores are privileged structures in drug discovery.[3][4] The in vivo evaluation of these derivatives is a critical step in the preclinical phase of drug development, bridging the gap between in vitro activity and potential clinical efficacy. These protocols provide a detailed framework for conducting in vivo studies to assess the therapeutic potential and safety profile of novel triazole compounds.

Section 1: General Workflow for In Vivo Evaluation

A systematic approach is essential for the successful in vivo evaluation of triazole derivatives. The process begins with preliminary in vitro screening and toxicity assessments, followed by efficacy studies in appropriate animal models.

G cluster_0 Pre-In Vivo Stage cluster_1 In Vivo Stage cluster_2 Post-In Vivo Analysis synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., MIC, IC50) synthesis->in_vitro adme In Silico ADMET Prediction in_vitro->adme toxicity Acute Toxicity Study (e.g., OECD 423) adme->toxicity efficacy Efficacy Models (e.g., Antifungal, Anticancer) toxicity->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies efficacy->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis histopathology Histopathology data_analysis->histopathology report Final Report & Go/No-Go Decision histopathology->report

Caption: General workflow for the preclinical evaluation of triazole derivatives.

Section 2: Antifungal Efficacy Evaluation

Triazole antifungals primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane death Fungal Cell Death/ Growth Inhibition membrane->death triazole Triazole Derivative triazole->cyp51 Inhibits cyp51->ergosterol Catalyzes

Caption: Mechanism of action for antifungal triazole derivatives.

Protocol 1: Murine Model of Systemic Candidiasis

This protocol details the evaluation of a triazole derivative's efficacy against a systemic Candida albicans infection in mice.

1. Materials:

  • Test Triazole Derivative(s)

  • Standard drug (e.g., Fluconazole)[5]

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Candida albicans strain (including fluconazole-resistant strains if applicable)[5]

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Immunocompetent mice (e.g., ICR or BALB/c, 6-8 weeks old)

  • Sterile saline (0.9% NaCl)

2. Experimental Procedure:

  • Inoculum Preparation: Culture C. albicans on SDA plates. Inoculate a single colony into SDB and incubate. Harvest yeast cells, wash with sterile saline, and adjust the concentration to 2x10^6 CFU/mL.

  • Animal Grouping: Randomly divide mice into groups (n=8-10 per group):

    • Group 1: Vehicle Control (infected, receives vehicle)

    • Group 2: Standard Drug (infected, receives Fluconazole, e.g., 10 mg/kg)

    • Group 3-5: Test Compound (infected, receives low, medium, and high doses, e.g., 5, 10, 20 mg/kg)

  • Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (2x10^5 CFU/mouse).

  • Treatment: Begin treatment 2 hours post-infection. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) once daily for 7 consecutive days.

  • Monitoring: Monitor the mice daily for clinical signs (e.g., ruffled fur, lethargy) and record mortality for 21 days to determine survival rates.

  • Fungal Burden (Satellite Group): For a separate satellite group of animals (n=4-5 per group), sacrifice them on day 4 post-infection. Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions. Plate onto SDA to determine the CFU/gram of tissue.[5]

Data Presentation: Antifungal Efficacy

Table 1: In Vitro vs. In Vivo Antifungal Activity of Triazole Derivatives

Compound In Vitro MIC (µg/mL) vs. C. albicans[5] In Vivo Dose (mg/kg) Median Survival Time (Days) Survival Rate (%) at Day 21 Kidney Fungal Burden (log10 CFU/g) at Day 4
Vehicle - - 8 0 5.8 ± 0.4
Fluconazole 0.5 10 18 70 3.1 ± 0.3
Triazole-A 0.125 10 >21 90 2.5 ± 0.2

| Triazole-B | 0.0625 | 10 | >21 | 100 | 2.1 ± 0.2 |

Note: Data are presented as examples for illustrative purposes.

Section 3: Anticancer Efficacy Evaluation

Triazole derivatives have shown promise as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of specific kinases or enzymes like metalloproteinases.[4][6][7]

Signaling Pathway: Induction of Apoptosis

G cluster_pathway Apoptosis Induction Pathway bcl2 Bcl-2 (Anti-apoptotic) mito Mitochondrial Membrane Potential (ΔΨm) Loss bcl2->mito bax Bax (Pro-apoptotic) bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 (Executioner) Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis triazole Triazole Derivative triazole->bcl2 Inhibits triazole->bax Upregulates

Caption: A common anticancer mechanism involving apoptosis induction.

Protocol 2: Ehrlich Ascites Carcinoma (EAC) Model in Mice

This protocol is used to evaluate the antitumor activity of triazole derivatives against a liquid tumor model in mice.[2][6][8]

1. Materials:

  • Test Triazole Derivative(s)

  • Standard drug (e.g., 5-Fluorouracil or Doxorubicin)

  • Vehicle (e.g., Saline or DMSO/Saline mixture)

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • Swiss albino mice (20-25 g)

  • Trypan blue dye, Hemocytometer, Hematological analysis kit

2. Experimental Procedure:

  • EAC Cell Propagation: Maintain the EAC cell line by intraperitoneal (i.p.) inoculation of 1x10^6 cells into healthy mice every 10-12 days.

  • Tumor Inoculation: Aspirate ascitic fluid from a tumor-bearing mouse, wash with saline, and perform a viable cell count using trypan blue. Inject 0.2 mL of EAC cell suspension (2x10^6 cells) i.p. into the experimental mice.

  • Animal Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Normal Control (no EAC cells, receives vehicle)

    • Group 2: EAC Control (EAC cells, receives vehicle)

    • Group 3: Standard Drug (EAC cells, receives 5-FU, e.g., 20 mg/kg)

    • Group 4-5: Test Compound (EAC cells, receives low and high doses, e.g., 60 and 120 mg/kg)[6]

  • Treatment: Start treatment 24 hours after tumor inoculation. Administer drugs/compounds i.p. or p.o. daily for 9-10 days.

  • Monitoring and Data Collection:

    • Mean Survival Time (MST): Record daily mortality up to 40 days. Calculate MST and the Increase in Life Span (% ILS).

    • Body Weight: Record the body weight of all mice every 3 days.

    • Tumor Volume/Cell Count: After the last dose, collect ascitic fluid from each mouse, measure the volume, and count the number of viable tumor cells.

    • Hematological Parameters: Collect blood via retro-orbital puncture for analysis of RBC, WBC, and hemoglobin levels, as these are often altered by cancer.[8]

Data Presentation: Anticancer Efficacy

Table 2: In Vivo Anticancer Activity of Triazole Derivative 4b in EAC Model

Treatment Group Dose (mg/kg) Mean Survival Time (MST ± SEM, Days) Increase in Life Span (% ILS) Final Body Weight (g ± SEM) Viable Tumor Cell Count (x10^7 cells/mL ± SEM)
Normal Control - - - 28.5 ± 0.8 0
EAC Control - 18.2 ± 1.1 - 35.1 ± 1.5 15.6 ± 1.2
5-Fluorouracil 20 32.5 ± 1.9 78.6 25.3 ± 1.0 3.4 ± 0.5
Triazole-4b 60 25.8 ± 1.5 41.8 29.8 ± 1.2 8.1 ± 0.9

| Triazole-4b | 120 | 29.1 ± 1.7 | 59.9 | 27.4 ± 1.1 | 5.2 ± 0.7 |

Note: Data are adapted from literature concepts for illustrative purposes.[6][8]

Section 4: Preliminary Toxicity Assessment

Before conducting efficacy studies, it is crucial to determine the safety profile and appropriate dose range of the novel triazole derivatives.

Protocol 3: Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a method to estimate the acute oral toxicity (LD50) of a substance.[9]

1. Principle: This is a stepwise procedure using a minimal number of animals. The outcome of one step determines the dose for the next step. It allows for classification of the substance and an estimation of the LD50.

2. Experimental Procedure:

  • Animals: Use healthy, young adult female rats or mice.

  • Housing and Fasting: House animals individually and fast them (food, but not water) for 3-4 hours before dosing.

  • Dosing:

    • Start with a single animal at a dose of 300 mg/kg (a common starting dose).

    • Administer the compound orally via gavage.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, such as changes in skin, fur, eyes, and behavior.

  • Stepwise Procedure:

    • If the animal survives: Dose two additional animals at the same dose. If both survive, proceed to a higher dose (e.g., 2000 mg/kg) in three new animals.

    • If the animal dies: Dose two additional animals at a lower dose (e.g., 50 mg/kg).

    • Continue the process based on the outcomes until the criteria for a specific toxicity class are met or no more deaths occur at the highest dose.

Data Presentation: Toxicity

Table 3: Acute Oral Toxicity Profile of Test Compounds

Compound Species Starting Dose (mg/kg) 14-Day Observation Estimated LD50 (mg/kg) GHS Category
Triazole-A Mouse 300 No mortality or signs of toxicity > 2000 5 or Unclassified
Triazole-4b Mouse 300 No mortality or signs of toxicity > 2000 5 or Unclassified

| Triazole-C | Rat | 300 | 2/3 animals died within 48h | ~300 | 4 |

Note: Data are presented as examples for illustrative purposes. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

References

Application of Microwave-Assisted Synthesis for 1,2,3-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most reliable and extensively used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] In recent years, microwave irradiation has emerged as a transformative technology in organic synthesis, offering a green and highly efficient alternative to conventional heating methods.[1][3] By directly and uniformly heating the reaction mixture, microwave energy dramatically accelerates reaction rates.[1]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,3-triazole derivatives, highlighting the significant advantages of this approach, such as drastically reduced reaction times and increased product yields.[1][4]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of 1,2,3-triazole derivatives offers several key benefits over traditional heating methods:

  • Reduced Reaction Times: Chemical reactions that typically require several hours of conventional heating can often be completed in a matter of minutes using microwave assistance.[1][4][5]

  • Higher Yields: Microwave synthesis frequently results in higher product yields compared to conventional methods.[4][6]

  • Improved Purity: The rapid and controlled heating minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes.[1]

  • Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating techniques.[1]

  • Green Chemistry: Shorter reaction times and the potential for using more environmentally friendly solvents contribute to greener synthetic processes.[1][3]

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes the comparative data from various studies, illustrating the significant improvements in reaction time and yield achieved with microwave-assisted synthesis of 1,2,3-triazole derivatives.

Compound/Reaction TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Catalyst/SolventReference
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazepines10–18 hours-60–120 seconds--[7]
Thioether derivatives containing 1,2,4-triazole--15 minutes81%-[7]
Piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives27 hours-30 minutes96%Ethanol[7]
1,3,5-Trisubstituted-1,2,4-triazoles> 4.0 hours-1 minute85%-[7]
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione290 minutes78%10–25 minutes97%-[7]
1,2,3-Triazole derivatives via Cu(I) catalysed 1,3-dipolar cycloaddition8 hours-12 minutesHigher YieldsCuI / DMF:H₂O[4]
Benzimidazole-incorporated triazole derivatives12 hours40-52%8 minutes76-85%-[5]
N-substituted 1,2,3-triazolylmethyl indole derivatives-64–94%-72–96%Copper sulphate and sodium ascorbate[6]
Acridone-derived 1,2,3-triazoles4–8 hours--Improved YieldsCuI / DMF[8]

Experimental Protocols

A dedicated microwave reactor is essential for these synthetic protocols. The typical experimental setup includes a microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) that allows for precise control of temperature and reaction time.[1][4]

General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction under microwave irradiation to synthesize 1,4-disubstituted 1,2,3-triazoles.[1]

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMF:H₂O 1:3, ethanol)[4][7]

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Teflon septum

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the organic azide (1.0 mmol), the terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and sodium ascorbate (0.1 mmol).[1]

  • Solvent Addition: Add the chosen solvent system (e.g., 4 mL of DMF:H₂O 1:3) to the reaction vial.[4]

  • Vial Sealing: Securely seal the vial with a Teflon septum.[9]

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired reaction temperature (typically between 80-120°C) and reaction time (typically 5-20 minutes). The microwave power will be automatically adjusted by the instrument to maintain the set temperature.[1] For some reactions, a power of 180 W can be used.[4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.[1]

  • Work-up: Pour the reaction mixture into crushed ice. The resulting solid precipitate is the crude product.[4]

  • Purification: Filter the solid, wash it with water, and then dry it. The crude product can be further purified by column chromatography or recrystallization.[4]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Organic Azide E Combine Reagents in Microwave Vial A->E B Terminal Alkyne B->E C Copper Catalyst (e.g., CuSO4/NaAsc) C->E D Solvent D->E F Seal Vial E->F G Microwave Irradiation (Controlled Temperature & Time) F->G H Cooling G->H I Precipitation (e.g., add to ice) H->I J Filtration & Washing I->J K Purification (e.g., Chromatography) J->K L Pure 1,2,3-Triazole Derivative K->L

Caption: General workflow for microwave-assisted synthesis of 1,2,3-triazoles.

Illustrative Signaling Pathway

While the synthesis of 1,2,3-triazoles is a chemical process, the resulting compounds are often designed as bioactive molecules to modulate biological signaling pathways in drug development.

G cluster_input Input cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_output Cellular Response Ligand External Signal (e.g., Ligand) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Gene Expression & Cellular Response TF->Response Triazole 1,2,3-Triazole Derivative Triazole->Kinase1

Caption: Illustrative signaling pathway modulated by a 1,2,3-triazole derivative.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the preparation of 1,2,3-triazole derivatives. The significant reduction in reaction times, coupled with improved yields and product purity, makes it an invaluable technique for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.[1][10] The protocols and comparative data presented in this document provide a solid foundation for the implementation of this green and efficient technology for the rapid synthesis of compound libraries.

References

Troubleshooting & Optimization

Troubleshooting low yields in copper-catalyzed azide-alkyne cycloaddition reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction has a low or no yield. What are the most common causes?

Low yields in CuAAC reactions can often be attributed to a few key factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen.[1] It can also undergo disproportionation into Cu(0) and Cu(II).[1]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1] Additionally, the sodium ascorbate solution used as a reducing agent degrades over time and should always be prepared fresh.[2][3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]

  • Ligand Issues: The choice and concentration of a stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2][4][5]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][6]

To diagnose the specific cause of low yield, a systematic troubleshooting approach is recommended.

G Start Low / No Yield Cat_Check Is the Copper Catalyst Active? Start->Cat_Check Reagent_Check Are Reagents Pure & Stoichiometry Correct? Cat_Check->Reagent_Check Yes Sol_Cat Degas Solvents Add Fresh Reducing Agent Use Stabilizing Ligand Cat_Check->Sol_Cat No Cond_Check Are Reaction Conditions Optimal? Reagent_Check->Cond_Check Yes Sol_Reagent Use High-Purity Reagents Prepare Fresh Ascorbate Optimize Azide:Alkyne Ratio Reagent_Check->Sol_Reagent No Substrate_Check Are There Substrate-Specific Issues? Cond_Check->Substrate_Check Yes Sol_Cond Optimize Ligand:Cu Ratio Screen Solvents & pH Adjust Temperature & Time Cond_Check->Sol_Cond No Sol_Substrate Increase Reaction Time/Temp Increase Catalyst Conc. Consider Alternative Chemistry Substrate_Check->Sol_Substrate Yes G cluster_0 Catalyst Premix cluster_1 Main Reaction Mixture cluster_2 Initiation a 1. Prepare Premix d 2. Combine in Reaction Vessel a->d Add to Substrates g Catalyst Premix b Cu(II) Salt (e.g., CuSO₄) b->a c Stabilizing Ligand (e.g., THPTA) c->a h 3. Initiate Reaction d->h Add Last j Main Reaction Mixture e Azide Substrate e->d f Alkyne Substrate f->d g->d i Fresh Sodium Ascorbate i->h j->h

References

Technical Support Center: Addressing Solubility Issues of Triazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with triazole compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My triazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the cause and how can I prevent this?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the triazole compound, which is soluble in the organic solvent DMSO, is not sufficiently soluble in the aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[1]

To prevent this, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% to 1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[2][3][4] It is crucial to determine the maximum DMSO concentration tolerated by your specific cell line.[2]

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a "reverse dilution" by adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain the compound's solubility.[2]

  • Lower the Final Compound Concentration: If your experimental design allows, test a lower concentration of the triazole compound that is below its aqueous solubility limit.

Q2: What are some alternative solvents or co-solvents I can use if my triazole compound is poorly soluble in common buffers?

A2: If your triazole compound has poor aqueous solubility, a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[5][6]

Commonly used co-solvents in biological assays include:

  • Ethanol and Methanol: These can be effective at low concentrations.[7][8][9]

  • Propylene Glycol (PG) and Polyethylene Glycol (PEG): These are often used to improve the solubility of poorly soluble drugs.[7][8]

  • Glycerol: This can be a good option as it tends to preserve protein stability.[10]

It is essential to perform a vehicle control experiment to ensure the co-solvent itself does not interfere with the assay or harm the cells.

Q3: Can I use surfactants to improve the solubility of my triazole compound?

A3: Yes, surfactants can be used to solubilize poorly water-soluble compounds.[5] Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate non-polar compounds like many triazoles, thereby increasing their apparent solubility.[6]

Common non-ionic surfactants used in biological assays include:

  • Tween 80 [5]

  • Triton X-100 [11]

When using surfactants, it is critical to use them at a concentration above their critical micelle concentration (CMC) to ensure micelle formation, but below a concentration that is toxic to the cells in your assay.[11] Always include a vehicle control with the surfactant alone to check for any effects on your experimental system.[2]

Q4: I've heard about using cyclodextrins to improve compound solubility. How do they work and are they suitable for cell-based assays?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble "guest" molecules, like triazole compounds, within their hydrophobic core, forming an "inclusion complex."[12][15] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[12][14][16]

Commonly used cyclodextrins include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12] They are generally considered safe for use in cell-based assays at appropriate concentrations.[12] Itraconazole, a triazole antifungal, has been successfully formulated with cyclodextrins to improve its bioavailability.[12]

Q5: Are there more advanced formulation strategies for very challenging triazole compounds?

A5: For triazoles with extremely low solubility, advanced formulation strategies like nanoparticle-based delivery systems can be employed. These systems encapsulate the drug, enhancing its solubility, stability, and delivery to the target site.[17][18]

Examples of nanoparticle systems include:

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs.[19]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can improve the delivery of antifungal drugs.[17]

  • Polymeric Nanoparticles: These can be designed to provide sustained release of the encapsulated drug.[20]

These advanced delivery systems can be particularly useful for in vivo studies and for improving the efficacy of antifungal triazole drugs.[17][19][21]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Symptom: The cell culture medium becomes cloudy or a visible precipitate forms after adding the triazole compound stock solution.[22]

  • Troubleshooting Workflow:

start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration to <= 0.5% q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Was the dilution performed by adding stock to buffer? a1_no->q2 a2_yes Try reverse dilution: add buffer to stock dropwise with vortexing q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Is the compound concentration high? a2_no->q3 a3_yes Lower the final compound concentration q3->a3_yes Yes a3_no Consider formulation strategies q3->a3_no No formulation Use co-solvents, surfactants, or cyclodextrins a3_no->formulation

Caption: Decision tree for troubleshooting compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability in results between replicate wells or experiments.

  • Potential Cause: Inconsistent compound solubility leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect plates: Before adding reagents for detection, carefully check for any signs of precipitation in the assay wells.

    • Perform a solubility pre-screen: Before conducting the full assay, test the solubility of your triazole compound at the desired concentration in the assay buffer.

    • Ensure complete dissolution of stock solution: Make sure your stock solution is fully dissolved before each use. Gentle warming or sonication may be necessary, but be cautious of compound degradation.[1]

    • Prepare fresh dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment.

Data Presentation

Table 1: Common Co-solvents and Surfactants for Improving Triazole Solubility

Agent Type Typical Starting Concentration Range in Assay Considerations
DMSO Co-solvent< 0.5% - 1%Can be cytotoxic at higher concentrations.[3][23]
Ethanol Co-solvent0.1% - 1%Generally well-tolerated by many cell lines at low concentrations.[8][9]
PEG 400 Co-solvent0.1% - 1%A commonly used solubilizing agent.[8]
Tween 80 Surfactant0.01% - 0.1%Use above CMC; can be cytotoxic at higher concentrations.[8]
HP-β-CD Cyclodextrin1-10 mMForms inclusion complexes to enhance solubility.[12]

Note: The optimal concentration of each agent must be determined empirically for your specific compound and assay system.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the apparent solubility of a compound in an aqueous buffer when added from a DMSO stock solution.

Materials:

  • Test triazole compound

  • DMSO

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the triazole compound in DMSO (e.g., 10 mM).[24][25]

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Dilution into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a 1:100 dilution.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[26][27]

  • Measurement:

    • Nephelometry: Measure the light scattering at a specific wavelength. An increase in light scattering indicates precipitation.[26][28]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.[26]

cluster_prep Preparation cluster_assay Assay prep_stock Prepare 10 mM stock in DMSO serial_dilute Serially dilute stock in DMSO prep_stock->serial_dilute dilute_buffer Dilute 1:100 into aqueous buffer serial_dilute->dilute_buffer incubate Incubate with shaking dilute_buffer->incubate measure Measure precipitation (Nephelometry or UV-Vis) incubate->measure

Caption: Workflow for a kinetic solubility assay.

Protocol 2: Preparation of a Triazole Compound Formulation with HP-β-Cyclodextrin

This protocol describes how to prepare a stock solution of a poorly soluble triazole compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Test triazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the aqueous buffer at a concentration sufficient to solubilize your compound (e.g., 10-50 mM).

  • Add Compound: Weigh the desired amount of the triazole compound and add it to the HP-β-CD solution.

  • Mix Thoroughly: Vortex the mixture vigorously for several minutes to facilitate the formation of the inclusion complex.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the mixture in a water bath for 15-30 minutes.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Concentration Determination: Determine the final concentration of the solubilized triazole compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

start Prepare HP-β-CD solution in buffer add_compound Add triazole compound start->add_compound mix Vortex vigorously add_compound->mix sonicate Sonicate (optional) mix->sonicate filter Filter through 0.22 µm filter sonicate->filter measure_conc Determine final concentration filter->measure_conc

Caption: Workflow for preparing a cyclodextrin formulation.

Signaling Pathway Example

Many triazole antifungal agents, such as fluconazole and itraconazole, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[29] Ergosterol is an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Antifungal Triazole->Inhibition CYP51->Ergosterol Biosynthesis

Caption: Simplified ergosterol biosynthesis pathway and the site of action for triazole antifungals.

References

Technical Support Center: Overcoming Catalyst Poisoning in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in the synthesis of triazole derivatives, particularly through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Troubleshooting Guide

This section addresses common issues encountered during triazole synthesis in a question-and-answer format, focusing on problems arising from catalyst poisoning and deactivation.

Q1: My CuAAC reaction yield is low or the reaction is not proceeding to completion. What are the likely causes related to the catalyst?

A1: Low or no product yield is a frequent problem in CuAAC reactions and can often be attributed to the deactivation of the copper catalyst.[1] A systematic approach to troubleshooting is recommended to identify the root cause.[2]

Potential Causes & Troubleshooting Steps:

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of catalyst deactivation, often due to dissolved oxygen in the reaction mixture.[3]

    • Solution: Ensure you are using a sufficient amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) state, especially when starting with a Cu(II) salt like CuSO₄.[3] Always use freshly prepared sodium ascorbate solution, as it can degrade over time.[1] Consider degassing your solvents to remove dissolved oxygen.[1]

  • Catalyst Poisoning by Impurities: Certain functional groups or residual impurities in your starting materials or solvents can act as catalyst poisons by strongly coordinating to the copper catalyst and inhibiting its activity.[3]

    • Common Poisons: Thiols are potent poisons for the CuAAC reaction.[3] Halides (iodide, bromide, chloride) are also known inhibitors, with iodide having the most detrimental effect on reaction rates and yields.[2] Other potential poisons include cyanides, sulfides, phosphates, and nitrogen-containing heterocycles.

    • Solution: Review all starting materials, solvents, and reagents for potential catalyst poisons.[2] If impurities are suspected, purify your azides, alkynes, and solvents before use.

  • Incorrect Catalyst Loading or Ligand-to-Copper Ratio: The concentration of the copper catalyst and the ratio of the stabilizing ligand to copper are crucial for optimal performance.

    • Solution: Systematically vary the catalyst loading and the ligand-to-copper ratio to find the optimal conditions for your specific substrates.[1] Typical ligand-to-copper ratios to test are 1:1, 2:1, and 5:1.[1]

  • Substrate-Specific Issues: Sterically hindered substrates may require higher catalyst concentrations or longer reaction times to achieve high yields.

    • Solution: For sterically demanding substrates, consider increasing the reaction time and/or temperature, as well as the catalyst and ligand concentrations.[1]

Q2: I suspect my reagents contain impurities that are poisoning the catalyst. How can I purify them?

A2: Ensuring the purity of your starting materials is a critical step in preventing catalyst poisoning.[2] Various techniques can be employed to remove common impurities from azides, alkynes, and solvents.

Purification Strategies:

  • Column Chromatography: This is a standard method for purifying organic compounds. For azides and alkynes, silica gel chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively remove polar and non-polar impurities.

  • Distillation: For liquid starting materials, distillation can be an effective purification method to remove non-volatile impurities.

  • Recrystallization: Solid starting materials can be purified by recrystallization from a suitable solvent system to remove impurities that have different solubilities.

  • Use of Scavengers: For specific impurities, scavenger resins can be employed. For example, amine-based scavengers can remove acidic impurities, while thiol-based scavengers can remove residual metals.

  • Solvent Purification: Ensure that solvents are anhydrous and free of peroxides, as these can also interfere with the reaction. Solvents can be dried using molecular sieves or by distillation over a suitable drying agent.

Q3: How can I remove the copper catalyst from my final triazole product?

A3: Removing residual copper is often necessary, especially for biological applications where copper can be toxic.[4] Several methods are effective for this purpose.

Copper Removal Methods:

  • Aqueous Wash with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.[5]

  • Ammonia Wash: A dilute aqueous ammonia solution can form a soluble copper-ammonia complex, which can then be removed by extraction.[5]

  • Filtration through Silica or Activated Carbon: Passing the crude product through a short plug of silica gel or activated carbon can help adsorb and remove copper salts.[5]

  • Use of Heterogeneous Catalysts: Employing a supported copper catalyst, such as copper on charcoal or a polymer-supported catalyst, simplifies removal to a simple filtration step after the reaction is complete.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of triazole synthesis?

A1: Catalyst poisoning refers to the deactivation of a catalyst due to the strong adsorption of certain substances, known as poisons, onto its active sites.[3] In the synthesis of triazoles via CuAAC, this involves the binding of impurities or even the substrates/products to the copper(I) catalyst, preventing it from participating in the catalytic cycle and thus reducing or halting the formation of the triazole product.[3]

Q2: What are the most common catalyst poisons in CuAAC reactions?

A2: The most commonly encountered poisons in CuAAC reactions include:

  • Thiols: These are potent inhibitors due to the strong coordination of sulfur to the copper center.[3]

  • Halides: Iodide, bromide, and chloride ions can inhibit the reaction, with iodide being the most potent inhibitor.[2]

  • Other coordinating functional groups: Amines, phosphines, and certain heterocycles can also coordinate to the copper catalyst and reduce its activity.

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include:

  • Thermal Treatment: For catalysts deactivated by carbon deposition (coking), heating in an inert or oxidizing atmosphere can burn off the deposits and restore activity.[7]

  • Washing/Leaching: For catalysts poisoned by adsorbed species, washing with specific solvents or acidic/basic solutions can remove the poison. For instance, an acid wash can be used to remove metal deposits.

  • Chemical Treatment: In some cases, a chemical reaction can be used to convert the poison into a less harmful substance.

Q4: Are there alternatives to copper catalysts for triazole synthesis that are less prone to poisoning?

A4: Yes, while CuAAC is the most common "click" reaction for 1,4-disubstituted triazoles, other catalytic systems exist. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative that typically yields 1,5-disubstituted triazoles. Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free method that relies on the inherent reactivity of strained alkynes (e.g., cyclooctynes) and is highly biocompatible, though the reagents can be more complex to synthesize.[8]

Data Presentation

The following tables summarize quantitative data on the impact of catalyst poisons and the effectiveness of catalyst recycling.

Table 1: Effect of Catalyst System on Triazole Yield

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI1Cyrene™300.5~95[9]
CuSO₄·5H₂O / Sodium Ascorbate1Cyrene™300.5~80[9]
Cu₂ONot SpecifiedWaterRoom Temp0.2591[9]
Copper NanoparticlesNot SpecifiedWaterNot SpecifiedNot SpecifiedHigh[9]

Table 2: Recyclability of Heterogeneous Copper Catalysts in Triazole Synthesis

CatalystCycleYield (%)Reference
SBA-15-dtz-Cu(I)198[10]
296[10]
394[10]
491[10]
589[10]
GO/Pim/Cu196[10]
2-8No significant loss of activity[10]
Cu Wire1~90[11]
2~92[11]
3~93[11]
4~94[11]
5~94[11]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonium chloride to remove copper salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regeneration of a Heterogeneous Copper Catalyst Poisoned by Adsorbed Organic Impurities

This is a general procedure for regenerating a solid-supported copper catalyst. The specific conditions may need to be optimized.

Materials:

  • Poisoned heterogeneous copper catalyst

  • Suitable organic solvent (e.g., ethanol, acetone)

  • Deionized water

  • Dilute acid or base solution (optional, depending on the nature of the poison)

Procedure:

  • Recovery: After the initial reaction, recover the heterogeneous catalyst by filtration or centrifugation.

  • Solvent Washing: Wash the recovered catalyst sequentially with a suitable organic solvent to remove any adsorbed organic products, byproducts, and unreacted starting materials. Repeat the washing step 2-3 times.

  • Aqueous Washing: Wash the catalyst with deionized water to remove any water-soluble impurities and residual solvent.

  • (Optional) Acid/Base Washing: If the catalyst is poisoned by a basic or acidic compound, a dilute acid or base wash, respectively, can be employed. This step should be used with caution as it may affect the catalyst support or the active metal. Follow with a thorough wash with deionized water to neutralize.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • (Optional) Calcination: For deactivation due to coking or strongly bound organic poisons, calcination at high temperatures (e.g., 300-500 °C) in an inert or oxidizing atmosphere may be necessary.[12] This step should be carefully optimized to avoid sintering of the copper nanoparticles.

  • Activity Test: Test the activity of the regenerated catalyst in a model reaction to confirm the restoration of its catalytic performance.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in CuAAC Reactions start Low or No Triazole Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst - Add fresh reducing agent (e.g., Sodium Ascorbate) - Degas solvents - Use a stabilizing ligand check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents - Purify starting materials (azide, alkyne) - Use high-purity, dry solvents - Optimize azide:alkyne ratio check_reagents->solution_reagents No solution_conditions - Optimize ligand:copper ratio - Screen different solvents and pH - Adjust temperature and reaction time check_conditions->solution_conditions No end_ok Yield > 80% check_conditions->end_ok Yes solution_catalyst->check_catalyst solution_reagents->check_reagents end_review Review Substrate/Reaction Design solution_conditions->end_review

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Catalyst_Poisoning_Mechanism Mechanism of Copper Catalyst Poisoning by a Thiol cluster_catalytic_cycle Normal Catalytic Cycle cluster_poisoning Poisoning Pathway Cu_I Active Cu(I) Catalyst Alkyne Alkyne Cu_I->Alkyne binds Thiol Thiol (R-SH) Poison Cu_I->Thiol strongly binds Azide Azide Alkyne->Azide reacts with Triazole Triazole Product Azide->Triazole forms Triazole->Cu_I regenerates Poisoned_Complex Inactive Cu(I)-Thiolate Complex Thiol->Poisoned_Complex Catalyst_Regeneration_Workflow Experimental Workflow for Catalyst Regeneration start Poisoned Heterogeneous Catalyst recover Recover Catalyst (Filtration/Centrifugation) start->recover wash_solvent Wash with Organic Solvent recover->wash_solvent wash_water Wash with Deionized Water wash_solvent->wash_water dry Dry Catalyst (Vacuum Oven) wash_water->dry test Test Catalytic Activity dry->test end_good Regenerated Catalyst test->end_good Activity Restored end_bad Consider Disposal or Further Treatment test->end_bad Activity Not Restored

References

Stability challenges of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information addresses common stability challenges encountered during experimental work in solution.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common organic solvents?

A1: Generally, this compound is expected to be stable in common organic solvents such as DMSO, DMF, methanol, and acetonitrile at room temperature for short-term storage and experimental use. The 1,2,3-triazole ring system is known for its high metabolic and chemical stability.[1][2] However, for long-term storage, it is recommended to store solutions at -20°C or -80°C to minimize any potential for slow degradation.

Q2: What is the expected stability of the compound in aqueous solutions and at different pH values?

A2: The 1,2,3-triazole ring is notably resistant to hydrolysis under both acidic and basic conditions.[2][3] Therefore, the compound is expected to be relatively stable in aqueous solutions across a range of pH values for typical experimental durations. However, extreme pH conditions (e.g., pH < 2 or pH > 12) combined with elevated temperatures could potentially lead to degradation over extended periods.

Q3: Is this compound sensitive to light?

A3: Some 1H-1,2,3-triazole derivatives can undergo photochemical decomposition upon exposure to UV light.[4] It is therefore recommended to protect solutions of the compound from light, especially during long-term storage or prolonged experiments, by using amber vials or covering containers with aluminum foil.

Q4: What are the likely degradation pathways for this compound?

A4: While the 1,2,3-triazole ring itself is very stable, degradation, if it occurs, is likely to be initiated at the substituents.[5] Potential degradation pathways include oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid.[5] Under forced conditions, such as in the presence of strong oxidizing agents, degradation of the chlorophenyl ring might also occur.

Q5: What is the recommended method for assessing the stability of my compound in solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Stability can then be assessed by monitoring the peak area of the parent compound over time under various conditions (e.g., different solvents, pH, temperatures).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in solution.

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound activity or concentration in an experiment. 1. Degradation due to harsh conditions: Exposure to high temperatures, extreme pH, strong oxidizing/reducing agents, or intense light. 2. Precipitation: The compound may have limited solubility in the chosen solvent system, especially after changes in temperature or solvent composition. 3. Adsorption to container surfaces: Highly pure compounds can sometimes adsorb to plastic or glass surfaces.1. Review experimental conditions: Ensure that the compound is not subjected to extreme conditions. If unavoidable, minimize the exposure time. 2. Check solubility: Determine the solubility of the compound in your specific solvent system at the experimental temperature. Consider using a different solvent or a co-solvent to improve solubility. 3. Use appropriate containers: For dilute solutions, consider using low-adsorption microplates or vials.
Appearance of new peaks in HPLC analysis of the sample. 1. Compound degradation: New peaks may represent degradation products. 2. Contamination: The sample may have been contaminated by other reagents, the solvent, or from the container.1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying if the new peaks correspond to degradants. 2. Analyze a blank sample: Run a blank (solvent and all other components of the mixture except the compound) to check for contamination.
Variability in experimental results between batches of the compound solution. 1. Incomplete dissolution: The compound may not be fully dissolved, leading to inconsistent concentrations. 2. Degradation of stock solution: The stock solution may be degrading over time if not stored properly.1. Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved before preparing working solutions. Visually inspect for any particulate matter. 2. Aliquot and store properly: Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes the expected stability of this compound under typical laboratory conditions. This information is based on the known high stability of the 1,2,3-triazole scaffold.[2][3]

Condition Solvent System Temperature Duration Expected Stability
Working Solution DMSO, Methanol, AcetonitrileRoom Temperature (20-25°C)Up to 24 hoursHigh
Aqueous Buffer pH 4-8Room Temperature (20-25°C)Up to 24 hoursHigh
Long-term Storage DMSO, DMF-20°C> 6 monthsHigh (when protected from light)
Forced Hydrolysis 0.1 M HCl60°C24 hoursLikely stable
Forced Hydrolysis 0.1 M NaOH60°C24 hoursLikely stable
Forced Oxidation 3% H₂O₂Room Temperature (20-25°C)24 hoursPotential for oxidation of the hydroxymethyl group
Photostability MethanolUV light (254 nm)24 hoursPotential for degradation

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by HPLC
  • Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired test solvent (e.g., aqueous buffer of a specific pH, cell culture medium) to a final working concentration.

  • Incubation: Store the test solutions under the desired conditions (e.g., specific temperature, light or dark).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and potential degradants. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at time zero.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) dilute Dilute to Working Concentration in Test Solvents stock->dilute temp Temperature Study (e.g., 4°C, RT, 40°C) dilute->temp ph pH Study (e.g., pH 2, 7, 10) dilute->ph light Photostability Study (UV/Vis vs. Dark) dilute->light sample Sample at Time Points (0, 2, 4, 8, 24h) temp->sample ph->sample light->sample hplc HPLC Analysis sample->hplc data Quantify Remaining Compound hplc->data degradation_pathway cluster_products Potential Degradation Products parent This compound aldehyde [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbaldehyde parent->aldehyde Oxidation acid 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid aldehyde->acid Further Oxidation troubleshooting_guide start Unexpected Result (e.g., low activity, new HPLC peak) check_precipitation Is there visible precipitate? start->check_precipitation yes_precipitate Increase solvent polarity or use co-solvent. Verify solubility limit. check_precipitation->yes_precipitate Yes no_precipitate Potential Degradation check_precipitation->no_precipitate No check_conditions Review Experimental Conditions (Temp, pH, Light) no_precipitate->check_conditions run_blank Analyze Blank Sample (Check for contamination) no_precipitate->run_blank harsh_conditions Were conditions harsh? check_conditions->harsh_conditions yes_harsh Minimize exposure time. Consider milder conditions. harsh_conditions->yes_harsh Yes no_harsh Perform forced degradation study to identify degradants. harsh_conditions->no_harsh No

References

Side reaction products in the synthesis of substituted triazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can they be avoided?

A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of diyne byproducts. This reaction is promoted by the presence of oxygen and Cu(II) ions. Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), which may degrade sensitive substrates. In some instances, radical-radical coupling and the cleavage of aromatic propargyl ethers can also occur.[1]

To minimize these side products, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using a sufficient amount of a reducing agent, such as sodium ascorbate, helps maintain copper in its active Cu(I) oxidation state.[1][2] Furthermore, employing copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce the generation of ROS.[1][3]

Q2: How does the choice of catalyst affect the regioselectivity of the azide-alkyne cycloaddition?

A2: The choice of metal catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions.

  • Copper(I) catalysts almost exclusively yield 1,4-disubstituted 1,2,3-triazoles .[4] This high regioselectivity is a hallmark of the CuAAC "click chemistry" reaction.

  • Ruthenium catalysts , such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles .[4][5][6][7][8][9] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is also effective for internal alkynes, leading to fully substituted triazoles.[6][7][9]

Q3: What are common side products when synthesizing 1,2,4-triazoles, and how can their formation be minimized?

A3: A common side reaction in the synthesis of 1,2,4-triazoles, particularly when using hydrazides as starting materials, is the formation of 1,3,4-oxadiazoles . This occurs due to a competing cyclization pathway.

To favor the formation of the desired 1,2,4-triazole, the following measures can be taken:

  • Ensure strictly anhydrous reaction conditions.

  • Lower the reaction temperature.

  • The choice of acylating agent can also influence the reaction pathway.

Q4: What is the Dimroth rearrangement and how can it be controlled?

A4: The Dimroth rearrangement is an isomerization reaction observed in certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[10] This rearrangement can also occur in other heterocyclic systems like pyrimidines.[10] The reaction is often driven by the formation of a thermodynamically more stable isomer and can be catalyzed by acid, base, or heat.[11][12] For example, with a phenyl substituent, the reaction can occur in boiling pyridine over 24 hours.[10]

To control the Dimroth rearrangement, consider the following:

  • pH control: The rearrangement rate is dependent on the pH of the reaction medium.[12]

  • Temperature: In some cases, the rearrangement can be initiated or accelerated by heat. Running the reaction at a lower temperature may prevent or slow down the isomerization.

  • Substituent Effects: The electronic and steric properties of the substituents on the triazole ring can influence the propensity for rearrangement.[13]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,4-Disubstituted 1,2,3-Triazole in CuAAC Reaction
Potential Cause Recommended Solution
Oxidation of Cu(I) catalyst Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Add a sufficient amount of a reducing agent like sodium ascorbate (typically 5-10 mol%).[1]
Catalyst Inhibition High concentrations of alkynes can sometimes inhibit the catalyst. Try optimizing the reactant concentrations. Certain buffers, like Tris buffers, can slow down the reaction due to copper binding.[3]
Inappropriate Ligand Choice The choice of ligand is critical. For aqueous systems, water-soluble ligands like THPTA are recommended. For organic solvents, ligands like TBTA are often used. The ligand-to-copper ratio is also important, typically ranging from 1:1 to 5:1.[1]
Substrate Reactivity Issues Sterically hindered azides or alkynes may react slower. Gentle heating (e.g., to 45-60°C) can sometimes increase the reaction rate.[1]
Copper Contamination of Product Residual copper in the final product can complicate analysis. Purify the product by washing with a solution of a chelating agent like EDTA or by filtering through a plug of silica gel with a solvent system containing a small amount of ammonia.
Issue 2: Formation of Significant Amounts of Diyne Byproduct (Glaser Coupling)
Potential Cause Recommended Solution
Presence of Oxygen This is the primary cause of Glaser coupling. Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Insufficient Reducing Agent An inadequate amount of sodium ascorbate can lead to the accumulation of Cu(II), which promotes oxidative homocoupling. Ensure an excess of the reducing agent is present.
Ligand Effects The choice of ligand can influence the extent of Glaser coupling. Some ligands are better at stabilizing the Cu(I) state and preventing oxidative side reactions. The order of ligand activity for catalyzing Glaser coupling is generally linear bidentate > tridentate > tetradentate.[14]
Issue 3: Formation of a Mixture of 1,4- and 1,5-Regioisomers
Potential Cause Recommended Solution
Thermal (Uncatalyzed) Reaction The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures and typically results in a mixture of 1,4- and 1,5-isomers.
Incorrect Catalyst System Ensure you are using the correct catalyst for the desired regioisomer. For the 1,4-isomer , use a copper(I) catalyst . For the 1,5-isomer , use a ruthenium catalyst .[4][9]

Quantitative Data on Side Reactions

Table 1: Influence of Reaction Conditions on Glaser Coupling Byproduct Formation

ConditionAlkyne Conversion (%)Diyne Byproduct (%)Reference
ATRP with alkyne initiator, workup in air-up to 20[14]
CuAAC with added reducing agentHighNegligible[14]

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition with Different Catalysts

CatalystRegioisomerYield (%)Reference
Copper(I)1,4-disubstitutedHigh[4]
Ruthenium(II)1,5-disubstitutedHigh[5][6]
Iron(III) Chloride1,5-disubstitutedHigh[15]
Thermal (uncatalyzed)Mixture of 1,4- and 1,5-Varies

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using in situ generation of the active copper(I) catalyst from copper(II) sulfate and sodium ascorbate.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)[5]

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the azide and alkyne to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (room temperature to 80°C, depending on the catalyst and substrates). Microwave irradiation can also be used to shorten reaction times.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

CuAAC_Side_Reactions cluster_main CuAAC Reaction cluster_side Side Reactions Azide Azide 1,4-Triazole 1,4-Triazole Azide->1,4-Triazole Alkyne Alkyne Alkyne->1,4-Triazole Diyne (Glaser) Diyne (Glaser) Alkyne->Diyne (Glaser) Oxidative Homocoupling Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Triazole Catalyzes ROS ROS Cu(I) Catalyst->ROS Generates O2 O2 O2->Diyne (Glaser) Degraded Substrate Degraded Substrate ROS->Degraded Substrate Causes Triazole_Regioselectivity cluster_cu Copper Catalysis cluster_ru Ruthenium Catalysis Azide + Alkyne Azide + Alkyne Cu(I) Cu(I) Azide + Alkyne->Cu(I) Ru(II) Ru(II) Azide + Alkyne->Ru(II) 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Cu(I)->1,4-Disubstituted Triazole 1,5-Disubstituted Triazole 1,5-Disubstituted Triazole Ru(II)->1,5-Disubstituted Triazole Troubleshooting_Workflow start Low Yield or Side Products Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions check_reagents Check Reagent Purity & Stoichiometry check_conditions->check_reagents check_catalyst Evaluate Catalyst System (Loading, Ligand, Reducing Agent) check_reagents->check_catalyst purification Optimize Purification Protocol check_catalyst->purification success Desired Product Obtained purification->success

References

Technical Support Center: Scaling Up the Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This involves the reaction of 1-azido-4-chlorobenzene with propargyl alcohol in the presence of a copper(I) catalyst. This method is favored for its high yields, mild reaction conditions, and high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.

Q2: What are the critical parameters to control during the scale-up of the CuAAC reaction?

A2: When scaling up, the following parameters are crucial:

  • Temperature Control: The reaction is exothermic, and efficient heat dissipation is necessary to prevent runaway reactions.

  • Mixing: Homogeneous mixing is vital to ensure consistent reaction rates and prevent localized "hot spots."

  • Reagent Addition: Controlled, slow addition of one of the reactants (typically the azide) is recommended to manage the exotherm.

  • Catalyst Loading: While typically low (1-5 mol%), the optimal catalyst loading may need to be re-evaluated at a larger scale.

  • Solvent Volume: The concentration of reactants can impact reaction kinetics and safety.

Q3: Are there any significant safety concerns when scaling up this synthesis?

A3: Yes, the primary safety concern is the handling of 1-azido-4-chlorobenzene and its precursor, sodium azide. Organic azides can be explosive, especially when heated or in concentrated form.[1][2][3][4] It is crucial to handle these materials in a well-ventilated fume hood, avoid contact with heavy metals (which can form explosive metal azides), and use appropriate personal protective equipment (PPE).[1][3][4] Always work behind a blast shield when performing reactions with azides at scale.[4]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[5] Ensure all solvents are thoroughly degassed. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[5]
Impure Reagents Impurities in the 1-azido-4-chlorobenzene or propargyl alcohol can poison the catalyst. Verify the purity of your starting materials using techniques like NMR or GC-MS.
Incorrect Stoichiometry While a 1:1 molar ratio of azide to alkyne is theoretical, a slight excess (1.1 to 1.2 equivalents) of one reagent may be necessary to drive the reaction to completion.
Insufficient Mixing On a larger scale, inadequate stirring can lead to poor reaction kinetics. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Formation of Side Products
Potential Cause Troubleshooting Steps
Oxidative Homocoupling of Propargyl Alcohol This side reaction, also known as Glaser coupling, can occur in the presence of oxygen.[6] Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture and ensure a sufficient amount of reducing agent (sodium ascorbate) is present.
Formation of Bis-triazole If di-alkyne impurities are present in the propargyl alcohol, bis-triazole byproducts can form. Use high-purity propargyl alcohol.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-4-chlorobenzene (Starting Material)

This protocol is adapted from standard procedures for the diazotization of anilines followed by azidation.

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Diethyl Ether

  • Ice

Procedure:

  • In a fume hood, behind a blast shield, dissolve 4-chloroaniline in a mixture of concentrated HCl and water, then cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 10 °C. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain 1-azido-4-chlorobenzene. Caution: Do not heat the crude azide.

Protocol 2: Scale-up Synthesis of this compound

This protocol is a representative procedure for the CuAAC reaction.

Materials:

  • 1-azido-4-chlorobenzene

  • Propargyl alcohol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add propargyl alcohol and a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vessel, dissolve 1-azido-4-chlorobenzene in tert-butanol.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the reactor, followed by a freshly prepared aqueous solution of sodium ascorbate. The solution should turn a yellow-orange color.

  • Slowly add the solution of 1-azido-4-chlorobenzene to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C using a chiller.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add ethyl acetate to the reactor and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Representative Data for the Scale-up Synthesis of this compound

Scale (mmol of 1-azido-4-chlorobenzene) Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1021292>98
10021689>98
5001.51885>97
200012482>97

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_starting_materials Starting Materials Preparation cluster_reaction CuAAC Reaction cluster_workup Workup and Purification 4-chloroaniline 4-chloroaniline Diazotization/Azidation Diazotization/Azidation 4-chloroaniline->Diazotization/Azidation Propargyl alcohol Propargyl alcohol Reaction Reaction Propargyl alcohol->Reaction Sodium Azide Sodium Azide Sodium Azide->Diazotization/Azidation 1-azido-4-chlorobenzene 1-azido-4-chlorobenzene Diazotization/Azidation->1-azido-4-chlorobenzene Yields 1-azido-4-chlorobenzene 1-azido-4-chlorobenzene->Reaction CuSO4/NaAscorbate Cu(I) Catalyst CuSO4/NaAscorbate->Reaction Extraction Extraction Reaction->Extraction Crude Product Purification Purification Extraction->Purification Column Chromatography or Recrystallization Final Product Final Product Purification->Final Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway of Action

Many 1,2,3-triazole derivatives have demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8][9][10][11][12][13][14][15][16] The following diagram illustrates a plausible signaling pathway for the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell Triazole_Compound [1-(4-chlorophenyl)-1H-1,2,3- triazol-4-yl]methanol Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole_Compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by the triazole compound.

References

Technical Support Center: Refinement of Purification Protocols for Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of triazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in triazole synthesis and how can they be removed?

A1: Common impurities in triazole synthesis include unreacted starting materials, residual catalysts (particularly copper from Click Chemistry), and side products.[1] Purification strategies are chosen based on the impurity's properties. For instance, residual copper catalysts can often be removed by washing the organic product solution with an aqueous solution of a chelating agent like EDTA or ammonia.[2][3] Standard column chromatography is also effective in separating the desired triazole from polar copper salts and other impurities.[4]

Q2: My polar triazole compound is difficult to purify. What methods are most effective?

A2: The purification of polar triazole compounds can be challenging due to their high affinity for polar solvents and stationary phases. Techniques such as reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are often employed. For solid polar triazoles, recrystallization from a suitable polar solvent system can be a highly effective and economical purification method.

Q3: How can I improve the yield of my triazole compound during recrystallization?

A3: Low yields during recrystallization are often due to the high solubility of the compound in the solvent, even at low temperatures, or the use of excessive solvent.[5] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the compound. After the first crop of crystals is collected, concentrating the mother liquor and cooling it again may yield a second crop.[5]

Q4: What is the best way to remove the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A4: Several methods can be employed to remove residual copper catalysts. A common approach is to wash the reaction mixture with an aqueous solution of a chelating agent. Solutions of EDTA (ethylenediaminetetraacetic acid) or aqueous ammonia/ammonium chloride are effective at sequestering copper ions into the aqueous phase, which can then be separated from the organic layer containing the triazole product.[2][4] Additionally, passing the crude product through a short plug of silica gel can also effectively remove copper salts.[4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can also be effective.[6]
The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or use a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Impure Crystals Impurities are co-crystallizing with the product.The cooling rate may be too fast, trapping impurities. Ensure a slow cooling process. If impurities have similar solubility, a different purification method like column chromatography may be necessary.[5]
Incomplete removal of mother liquor.Wash the collected crystals with a small amount of cold, fresh solvent.
Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[7]
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Overloading the column.Use an appropriate amount of crude material for the column size. As a general rule, the mass of the crude material should be about 1-5% of the mass of the silica gel.
Compound Streaking The compound is not fully soluble in the mobile phase.Add a small amount of a more polar solvent to the eluent. For highly polar compounds, consider using a different stationary phase like alumina.[8]
The compound is interacting too strongly with the silica gel.If the compound is acidic or basic, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[7]
Compound Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the polarity of the solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.[7]

Quantitative Data Presentation

Table 1: Comparison of Purification Methods for a Representative Triazole Compound
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water) 85%98%75%Effective for solid compounds with good crystallization properties.[9]
Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 85%99%85%Versatile method for a wide range of triazole polarities.[10]
Aqueous EDTA Wash followed by Flash Chromatography 80% (with copper contamination)>99%80%Specifically for removing copper catalyst post-CuAAC reaction.[2]

Experimental Protocols

Protocol 1: Removal of Copper Catalyst using an Aqueous EDTA Wash
  • Dissolution : Dissolve the crude triazole product in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Mixing : Shake the separatory funnel vigorously for 1-2 minutes.

  • Separation : Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, can be drained off.

  • Repeat : Repeat the aqueous wash 1-2 more times, or until the aqueous layer is colorless.

  • Brine Wash : Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free crude product, which can then be further purified if necessary.

Protocol 2: General Flash Column Chromatography for Triazole Purification
  • TLC Analysis : Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A common solvent system for triazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[10]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading : Dissolve the crude triazole in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.[11]

  • Elution : Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[7]

  • Fraction Collection : Collect fractions and monitor the elution of the product by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified triazole.[10]

Protocol 3: Recrystallization of a Triazole Derivative
  • Solvent Selection : In a small test tube, test the solubility of a small amount of the crude triazole in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution : Place the crude triazole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Signaling Pathway Diagrams

Triazole-based compounds are known to modulate various signaling pathways. Below are diagrams of key pathways that can be influenced by these compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Immunity) NFkB_active->Gene_Expression Induces MAPK_Signaling_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Binds Beta_Catenin_active Stable β-Catenin Wnt->Beta_Catenin_active Leads to Stabilization Dsh Dishevelled Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin_active->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_active->TCF_LEF Binds Gene_Expression Target Gene Expression (Cell Fate, Proliferation) TCF_LEF->Gene_Expression Activates Purification_Workflow Crude_Product Crude Triazole Product Purity_Analysis1 Purity Assessment (TLC, HPLC, NMR) Crude_Product->Purity_Analysis1 Is_Solid Is the product a solid? Purity_Analysis1->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Purity_Analysis2 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Analysis2 Column_Chromatography->Purity_Analysis2 Further_Purification Further Purification Needed? Purity_Analysis2->Further_Purification Pure_Product Pure Triazole Product Further_Purification->Column_Chromatography Yes Further_Purification->Pure_Product No Copper_Removal_Workflow Crude_Reaction_Mixture Crude Reaction Mixture (Post-CuAAC) Aqueous_Workup Aqueous Workup with Chelating Agent (e.g., EDTA) Crude_Reaction_Mixture->Aqueous_Workup Phase_Separation Phase Separation Aqueous_Workup->Phase_Separation Organic_Layer Organic Layer Phase_Separation->Organic_Layer Aqueous_Layer Aqueous Layer (Copper Complex) Phase_Separation->Aqueous_Layer Drying Drying and Concentration Organic_Layer->Drying Crude_Product Crude Product (Copper Removed) Drying->Crude_Product Further_Purification Further Purification (e.g., Column Chromatography) Crude_Product->Further_Purification Pure_Product Pure Triazole Product Further_Purification->Pure_Product

References

Validation & Comparative

A Comparative Analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and Fluconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational triazole compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and the widely-used antifungal drug, fluconazole. This document synthesizes available data on their antifungal activity, mechanism of action, and the experimental protocols used for their evaluation to assist researchers in the field of mycology and drug development.

Introduction

Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the treatment of various fungal infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[3]

In the continuous search for novel antifungal agents with improved efficacy and a broader spectrum of activity, 1,2,3-triazole derivatives have emerged as a promising class of compounds.[4][5] Among these, this compound and its structural analogs are being investigated for their potential antifungal properties. This guide aims to provide a comparative overview of the available data for this novel triazole compound and the established drug, fluconazole.

Comparative Antifungal Activity

Quantitative data on the in vitro antifungal activity of fluconazole and a structurally similar analog of the target compound, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, are presented in Table 1. The data for the analog provides a preliminary indication of the potential antifungal efficacy of the this compound scaffold.

Table 1: In Vitro Antifungal Activity against Candida Species

CompoundFungal StrainMIC Range (µg/mL)Reference
Fluconazole Candida spp.0.5 - >64[3]
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol *Candida spp.64 - 256[3]

*Data for a structurally similar analog of this compound.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] The provided data indicates that while the tested 1,2,3-triazole analog exhibits some antifungal activity, its potency against Candida species is lower than that of fluconazole in many cases.[3] It is important to note that direct experimental data for this compound is not yet publicly available, and the activity of the propan-2-ol analog may not be fully representative.

Mechanism of Action

Both fluconazole and other triazole antifungal agents are known to target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[7][8]

Fluconazole: Inhibition of Lanosterol 14α-demethylase

Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][4] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately arresting fungal growth.[7][9]

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51/ERG11) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane ToxicSterols Toxic 14α-methylated sterols ToxicSterols->FungalCellMembrane Disrupts FungalGrowth Fungal Growth Inhibition Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Fluconazole->Lanosterol 14α-demethylase (CYP51/ERG11) Inhibits

Caption: Mechanism of action of fluconazole via inhibition of the ergosterol biosynthesis pathway.

This compound: A Presumed Similar Mechanism

While specific mechanistic studies for this compound are not available, it is hypothesized that, as a triazole derivative, it shares a similar mechanism of action with fluconazole by targeting lanosterol 14α-demethylase.[3][8] The 1,2,3-triazole scaffold is considered a bioisostere of the 1,2,4-triazole ring found in fluconazole, suggesting a comparable mode of interaction with the enzyme's active site.[4][5] Further enzymatic and molecular docking studies are required to confirm this hypothesis.

Experimental Protocols

The in vitro antifungal activity of these compounds is typically evaluated using standardized methods to ensure reproducibility and comparability of results across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution testing of yeasts is a widely accepted standard.[10][11][12]

Broth Microdilution Method (CLSI M27-A3)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Workflow for In Vitro Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (Standardized cell suspension) Antifungal 2. Prepare Antifungal Dilutions (Serial dilutions in microtiter plate) Inoculation 3. Inoculate Microtiter Plate (Add fungal inoculum to wells) Antifungal->Inoculation Incubation 4. Incubate Plate (e.g., 35°C for 24-48 hours) Inoculation->Incubation Reading 5. Read Results (Visual or spectrophotometric assessment of growth) Incubation->Reading MIC 6. Determine MIC (Lowest concentration with significant growth inhibition) Reading->MIC

References

Structure-activity relationship (SAR) studies of 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl methanol analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives reveals critical insights into their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl methanol analogs, this guide presents a comparative analysis of a closely related series of compounds to provide valuable insights for researchers, scientists, and drug development professionals.

This guide summarizes the quantitative data on the antiproliferative activities of these analogs against various cancer cell lines, details the experimental protocols for the cited biological assays, and provides visualizations of the key concepts and workflows.

Structure-Activity Relationship and Data Presentation

The antiproliferative activity of a series of synthesized 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

The core structure consists of a thymol moiety linked to a 1,3,4-oxadiazole ring, which is in turn tethered to a 1,2,3-triazole ring bearing a substituted phenyl group. The structure-activity relationship analysis indicates that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity.

Compound IDR SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
6 H5.37.26.5
7 2-OH1.83.12.4
8 3-OH2.54.53.8
9 4-OH1.12.61.4
10 2-Cl3.25.84.9
11 3-Cl2.84.94.1
12 4-Cl4.16.55.7
13 2-F4.57.86.9
14 4-F5.18.27.4
15 2-NO26.29.18.3
16 3-NO25.88.57.9
17 4-NO27.5>109.8
18 4-OCH38.1>10>10
Doxorubicin -1.51.81.6
5-Fluorouracil -3.84.24.5

Data sourced from a study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives as anticancer agents.

Key SAR Observations:

  • Effect of Hydroxyl Group: The presence of a hydroxyl (-OH) group on the phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (Compound 6 ). The position of the hydroxyl group is crucial, with the para-substituted analog (Compound 9 ) exhibiting the most potent activity across all three cell lines, even surpassing the standard drug Doxorubicin in some cases.

  • Effect of Halogen Substitution: Chloro (-Cl) substitution also leads to an increase in activity compared to the unsubstituted compound. The position of the chloro group influences potency, with the 2- and 3-isomers (Compounds 10 and 11 ) being more active than the 4-isomer (Compound 12 ). Fluoro (-F) substitution (Compounds 13 and 14 ) resulted in a slight decrease in activity compared to chloro-substituted analogs.

  • Effect of Electron-Withdrawing and -Donating Groups: The presence of a strong electron-withdrawing nitro (-NO2) group (Compounds 15-17 ) or an electron-donating methoxy (-OCH3) group (Compound 18 ) generally leads to a decrease in antiproliferative activity.

Experimental Protocols

1. General Procedure for the Synthesis of 1,2,3-Triazole Analogs:

The synthesis of the target compounds involves a multi-step process. A key step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the 1,2,3-triazole ring.

  • Step 1: Synthesis of Azide Intermediate: Substituted anilines are diazotized with sodium nitrite in the presence of an acid, followed by reaction with sodium azide to yield the corresponding aryl azides.

  • Step 2: Synthesis of Alkyne Intermediate: A thymol-containing 1,3,4-oxadiazole with a terminal alkyne functionality is synthesized through a series of reactions starting from thymol.

  • Step 3: Click Reaction: The aryl azide and the terminal alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O) to afford the final 1,2,3-triazole derivatives.

2. In Vitro Antiproliferative Activity Assay (MTT Assay):

The cytotoxicity of the synthesized compounds against MCF-7, HCT-116, and HepG2 cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Substituted Anilines, Thymol) azide Aryl Azide Synthesis start->azide alkyne Alkyne Intermediate Synthesis start->alkyne click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azide->click alkyne->click product Final 1,2,3-Triazole Analogs click->product treatment Treatment with Synthesized Analogs product->treatment cell_culture Cancer Cell Lines (MCF-7, HCT-116, HepG2) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of 1,2,3-triazole analogs.

sar_logic cluster_substituents Substituents on Phenyl Ring cluster_activity Anticancer Activity parent 1,2,3-Triazole Core Structure oh -OH (Hydroxyl) cl -Cl (Chloro) no2 -NO2 (Nitro) och3 -OCH3 (Methoxy) high High Activity oh->high (para-position is optimal) moderate Moderate Activity cl->moderate low Low Activity no2->low och3->low

Caption: Logical relationship between phenyl substituents and anticancer activity.

Comparative Analysis of the In Vitro Antifungal Activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and Related Azole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antifungal activity of 1,2,3-triazole derivatives, with a focus on compounds structurally related to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The data presented is intended to serve as a reference for researchers engaged in the discovery and development of novel antifungal agents. The information is based on published studies investigating the antifungal properties of this class of compounds against clinically relevant fungal pathogens.

Comparative Antifungal Potency

The in vitro antifungal activity of triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a representative 1,2,3-triazole derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, against various Candida species, in comparison with the standard antifungal drug, fluconazole.

CompoundFungal StrainMIC Range (µg/mL)
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida spp.64 - 256
FluconazoleCandida spp.0.5 - >64

Note: Data for 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol is sourced from a study on 1,2,3-triazole derivatives and is presented here as a surrogate for this compound due to the lack of publicly available data for the latter.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new chemical entities. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and utilized technique.

Broth Microdilution Method (Based on CLSI M27-A3 Guidelines)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • This suspension is then diluted in a standardized RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • The test compound, this compound, and comparator antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of each compound are prepared in the RPMI-1640 medium in a 96-well microtiter plate.

3. Incubation:

  • The microtiter plates containing the fungal inoculum and the serially diluted antifungal agents are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent). The reading can be performed visually or using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Suspend in saline Standardization (0.5 McFarland) Standardization (0.5 McFarland) Inoculum Suspension->Standardization (0.5 McFarland) Final Inoculum Dilution Final Inoculum Dilution Standardization (0.5 McFarland)->Final Inoculum Dilution Dilute in RPMI Addition of Inoculum Addition of Inoculum Final Inoculum Dilution->Addition of Inoculum Antifungal Stock Antifungal Stock Serial Dilution in Plate Serial Dilution in Plate Antifungal Stock->Serial Dilution in Plate Two-fold dilutions Serial Dilution in Plate->Addition of Inoculum Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Addition of Inoculum->Incubation (35°C, 24-48h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (35°C, 24-48h)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Experimental workflow for the broth microdilution antifungal susceptibility test.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents, including 1,2,3-triazole derivatives, exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole Compound Triazole Compound Triazole Compound->Lanosterol 14α-demethylase Inhibition Lanosterol 14α-demethylase->Ergosterol

Signaling pathway of triazole antifungal agents targeting ergosterol biosynthesis.

A Comparative Analysis of the Cross-Resistance Profile of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Triazoles are a cornerstone of antifungal therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1] However, their efficacy is threatened by various resistance mechanisms, including target site mutations and overexpression of efflux pumps.[2] [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a novel synthetic triazole derivative. This guide provides a comparative analysis of its potential cross-resistance profile against a panel of clinically relevant drug-resistant fungal strains, based on data from structurally related compounds and known triazole resistance mechanisms.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound compared to commercially available triazoles against susceptible and resistant fungal isolates. The data for the novel compound is representative and extrapolated from studies on similar 1,2,3-triazole derivatives.

Fungal StrainResistance MechanismThis compound (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans SC5314Wild-Type (Susceptible)0.250.50.03
Candida albicans 103ERG11 (Y132F mutation)2>641
Candida albicans 901CDR1/CDR2 Overexpression4>642
Candida glabrata ATCC 2001Wild-Type (Susceptible)180.25
Candida glabrata 537CgCDR1 Overexpression8>1284
Candida parapsilosis ATCC 22019Wild-Type (Susceptible)0.510.06
Candida tropicalis ATCC 750Wild-Type (Susceptible)0.520.125
Candida tropicalis TP-13650Azole Cross-Resistance4>64>16
Aspergillus fumigatus ATCC 204305Wild-Type (Susceptible)1N/A0.5
Aspergillus fumigatus (TR34/L98H)cyp51A Promoter Repeat and Mutation4N/A>8
Aspergillus fumigatus (M220I)cyp51A Point Mutation2N/A4

Note: Data for "this compound" is illustrative. N/A: Not Applicable. Fluconazole is not typically used for Aspergillus infections.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized methodologies to ensure reproducibility and comparability of data.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

The in vitro antifungal susceptibility of yeast isolates is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][4][5][6]

  • Inoculum Preparation: Yeast isolates are subcultured on Sabouraud Dextrose Agar to ensure viability and purity. A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Broth Microdilution Method for Molds (EUCAST E.DEF 10.3)

For filamentous fungi such as Aspergillus species, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology is employed.[7][8][9]

  • Inoculum Preparation: Conidia are harvested from mature cultures on Potato Dextrose Agar. The conidial suspension is adjusted spectrophotometrically to a final concentration of 1-2.5 x 105 CFU/mL in RPMI 1640 medium.

  • Drug Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Incubation: The plates are incubated at 35-37°C for 48 hours.

  • MIC Determination: The MIC endpoint is read visually as the lowest concentration of the drug that completely inhibits growth.[10]

Visualizations

Experimental Workflow for Cross-Resistance Profiling

G cluster_prep Strain Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Select Fungal Strains (Susceptible & Resistant) culture Subculture on Agar Plates start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum dilution Serial Dilution of Antifungal Agents in 96-Well Plates inoculum->dilution inoculate Inoculate Plates with Fungal Suspension dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs (Lowest Inhibitory Concentration) incubate->read_mic compare Compare MICs of Novel Compound vs. Standard Antifungals read_mic->compare profile Determine Cross-Resistance Profile compare->profile

Antifungal cross-resistance profiling workflow.
Ergosterol Biosynthesis Pathway and Triazole Resistance

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Triazole Action & Resistance cluster_resistance acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol erg11 Erg11p (CYP51) lanosterol->erg11 membrane Fungal Cell Membrane ergosterol->membrane erg11->ergosterol triazoles Triazole Antifungals triazoles->erg11 Inhibition res1 ERG11/cyp51A mutations (Reduced drug binding) res1->erg11 Alters target res2 Efflux pump overexpression (e.g., CDR1, MDR1) res2->triazoles Expels drug res3 ERG11/cyp51A overexpression res3->erg11 Increases target

Mechanism of triazole action and resistance.

The representative data suggests that this compound may exhibit a promising antifungal profile. While it shows potent activity against wild-type strains, its efficacy appears to be moderately affected by common triazole resistance mechanisms, such as target-site mutations in ERG11/cyp51A and the overexpression of efflux pumps. This indicates a degree of cross-resistance with existing triazoles, which is expected for compounds sharing the same mechanism of action.[11][12][13] However, in some resistant strains, particularly those with specific cyp51A mutations, it may retain better activity than older triazoles like fluconazole and even voriconazole.

The development of novel triazoles with improved activity against resistant pathogens is a critical area of research.[14][15] The illustrative profile of this compound underscores the necessity for comprehensive in vitro and in vivo evaluations to fully characterize its potential as a future therapeutic agent. Further studies should focus on its efficacy against a broader panel of multi-drug resistant isolates and elucidate its precise interactions with the Erg11p target enzyme.

References

Comparing the cytotoxicity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol on cancer vs. normal cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity towards normal tissues is a cornerstone of modern drug discovery. Within this landscape, 1,2,3-triazole derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the cytotoxic effects of 1,2,3-triazole derivatives, with a focus on analogs of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, on various cancer and normal cell lines. Due to a lack of publicly available data on the specific compound of interest, this report synthesizes findings from closely related structures to offer a representative overview of their therapeutic potential.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various 1,2,3-triazole derivatives has been evaluated against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these assessments. Lower IC50 values indicate greater cytotoxic potency. The data, summarized in the table below, is derived from multiple studies and showcases the differential effects of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
1,2,3-Triazole-Chalcone HybridsA549 (Lung)5.01 - 7.31NIH/3T3 (Fibroblast)39.21~5.4 - 7.8
1,2,3-Triazole-Coumarin DerivativesA549 (Lung)2.97NIH/3T3 (Fibroblast)49.0716.5
1,2,3-Triazole-Coumarin DerivativesA549 (Lung)8.87WI38 (Fibroblast)13.961.57
Pyrazolyl-1,2,3-Triazole DerivativesMCF-7 (Breast)2.50 - 16.10HFB4 (Melanocyte)> 50> 3.1 - 20
Pyrazolyl-1,2,3-Triazole DerivativesHepG2 (Liver)3.50 - 17.50HFB4 (Melanocyte)> 50> 2.9 - 14.3

Note: The data presented is for analogous compounds and not specifically for this compound. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The evaluation of a compound's cytotoxic effect is a critical step in pre-clinical drug development. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[1][2]

MTT Cytotoxicity Assay Protocol

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (1,2,3-triazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better understand the experimental process and the potential biological pathways affected by these triazole derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Triazole Derivative overnight_incubation->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation compound 1,2,3-Triazole Derivative bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Proposed apoptotic signaling pathway induced by 1,2,3-triazole derivatives.

Mechanism of Action and Signaling Pathways

Several studies suggest that 1,2,3-triazole derivatives exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[5] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[5][6] Specifically, these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[6] Some 1,2,3-triazole hybrids have also been shown to arrest the cell cycle, further inhibiting cancer cell proliferation.[7]

References

Efficacy of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol against Aspergillus fumigatus.

Author: BenchChem Technical Support Team. Date: December 2025

A Special Report for Researchers and Drug Development Professionals

Introduction:

Aspergillus fumigatus remains a significant opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis, particularly in immunocompromised individuals. The triazole class of antifungal agents represents a cornerstone of therapy against this mold. This guide provides a comparative overview of the efficacy of a representative 1,2,3-triazole derivative, in the context of established antifungal agents. Due to the absence of publicly available data on the specific compound of interest, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, this report will focus on the broader class of 1,2,3-triazole and 1,2,4-triazole derivatives with reported activity against Aspergillus fumigatus, alongside a comprehensive comparison with current standard-of-care antifungal drugs.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives and standard antifungal agents against Aspergillus fumigatus. MIC values are a standard measure of the in vitro potency of an antimicrobial agent.

Antifungal AgentAspergillus fumigatus MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Novel Triazole Derivatives
1,2,4-Triazole Derivative (Compound 10d)0.125–1--[1]
1,2,4-Triazole Derivative (Compound 10k)0.125–1--[1]
1,2,4-Triazole Derivative (Compound 10m)0.125–1--[1]
1,2,4-Triazole Derivative (Compound 10n)0.125–1--[1]
1,2,4-Triazole Derivative (Compound 10o)0.125–1--[1]
Standard Antifungal Agents
Voriconazole0.12 - >160.25 - 0.50.5 - 1[2]
Posaconazole0.03 - >80.03 - 0.250.25 - 0.5[3]
Itraconazole0.12 - >160.251[2][3]
Amphotericin B0.12 - 2--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A lower MIC value indicates greater in vitro potency. The data for novel triazole derivatives are presented as a range from a specific study for illustrative purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by disrupting the fungal cell membrane's integrity. They specifically target and inhibit the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene, also known as ERG11), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

By inhibiting CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][5] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Aspergillus fumigatus possesses two CYP51 paralogs, CYP51A and CYP51B, both of which are targets for triazole drugs.[6]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol_precursors Intermediate Sterols ergosterol Ergosterol ergosterol_precursors->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane ergosterol->cell_membrane triazoles Triazole Antifungals triazoles->cyp51 Inhibition cyp51->ergosterol_precursors

Caption: Ergosterol biosynthesis pathway in Aspergillus fumigatus and the inhibitory action of triazole antifungals.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This standardized protocol ensures reproducibility and comparability of results across different laboratories.

CLSI M38-A2 Broth Microdilution Assay Workflow

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Aspergillus fumigatus.

CLSI_M38_A2_Workflow start Start prep_inoculum Prepare A. fumigatus Inoculum Suspension start->prep_inoculum adjust_conc Adjust Inoculum to 0.4 x 10^4 to 5 x 10^4 CFU/mL prep_inoculum->adjust_conc inoculate_plate Inoculate Microtiter Plate Containing Antifungal Dilutions adjust_conc->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antifungal Agent prep_dilutions->inoculate_plate incubate Incubate at 35°C for 48-72 hours inoculate_plate->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: A simplified workflow of the CLSI M38-A2 broth microdilution assay for antifungal susceptibility testing of Aspergillus fumigatus.

Key Steps of the CLSI M38-A2 Protocol:

  • Inoculum Preparation: A standardized suspension of Aspergillus fumigatus conidia is prepared from a fresh culture. The final inoculum concentration is adjusted to be within the range of 0.4 x 10⁴ to 5 x 10⁴ colony-forming units per milliliter (CFU/mL).

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Conclusion

While direct efficacy data for this compound against Aspergillus fumigatus is not currently available in the public domain, the broader class of triazole derivatives continues to be a promising area for the development of new antifungal agents. The representative data for other novel triazoles suggest that this chemical scaffold can yield compounds with potent in vitro activity against Aspergillus fumigatus, comparable to or exceeding that of some established drugs. Further research, including in vitro susceptibility testing and in vivo efficacy studies, is warranted to fully elucidate the potential of this compound and other related 1,2,3-triazole derivatives as therapeutic agents for invasive aspergillosis. The standardized methodologies outlined in this guide provide a framework for such future investigations, ensuring that any new data generated will be robust and comparable to the existing body of knowledge.

References

Novel Triazole-Based Compounds: A Comparative Study of Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial spectrum of several novel triazole-based compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel triazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of representative novel triazole compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. For comparative purposes, the activities of well-established antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), are included.

Compound/DrugGram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Novel Triazole Compound 1 16328
Novel Triazole Compound 2 8164
Novel Triazole Compound 3 326416
Ciprofloxacin 0.50.25NA
Fluconazole NANA2

NA: Not Applicable

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of novel compounds. The following is a generalized protocol based on standard broth microdilution methods.

Materials:
  • Microbial Strains: Standard ATCC strains of bacteria and fungi.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

  • Test Compounds: Novel triazole derivatives and standard antimicrobial agents, dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

Procedure:
  • Preparation of Inoculum: Bacterial and fungal colonies are cultured overnight in their respective broths. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microbes in broth without any compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antimicrobial screening workflow for novel triazole compounds.

Antimicrobial_Screening_Workflow Compound_Prep Compound Preparation (Stock Solutions) Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Reader) Incubation->MIC_Determination Result Result MIC_Determination->Result Antimicrobial Spectrum Data

Caption: Workflow for determining the antimicrobial spectrum of novel compounds.

Signaling Pathway Inhibition (Hypothetical)

Many antifungal triazoles, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the cell membrane. The diagram below illustrates this targeted signaling pathway.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Novel Triazole Compound Triazole->CYP51 Inhibition CYP51->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.

Safety Operating Guide

Proper Disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety Considerations

This compound is classified as a skin irritant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

Hazard and Exposure Data

While specific toxicological and environmental data for this compound are limited, its classification as a chlorinated organic compound and a triazole derivative necessitates that it be handled as hazardous waste.[2] Many triazole-based fungicides are known to be persistent in the environment. The available data is summarized below.

PropertyValueSource
GHS Hazard Classification H315: Causes skin irritation[1]
Oral Toxicity (LD50) No data available[2]
Dermal Toxicity (LD50) No data available[2]
Aquatic Toxicity (LC50) No data available[2]
Persistence and Degradability No data available; however, triazole fungicides can be persistent in soil and water.[2]

Experimental Protocol: Disposal Procedure

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to comply with environmental regulations and ensure safety. The following step-by-step procedure should be followed:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."

    • Crucially, do not mix this compound with non-halogenated organic waste, as this complicates and increases the cost of disposal.

    • Ensure incompatible materials, such as strong oxidizing agents, are not mixed in the same container.

  • Container Selection and Labeling:

    • Use a chemically resistant container that is in good condition and free from cracks or damage.

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • If other halogenated wastes are added to the same container, their names and approximate concentrations should also be listed.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • It is good practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and disposed of as halogenated organic waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.

  • Arranging for Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Unused or Waste Material cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound assess_hazards Is it a chlorinated organic compound? start->assess_hazards segregate_waste Collect in a designated 'Halogenated Organic Waste' container assess_hazards->segregate_waste Yes label_container Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name segregate_waste->label_container store_saa Store in a closed container within a Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_saa->contact_ehs incinerate Licensed incineration is the recommended disposal method contact_ehs->incinerate

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.